molecular formula C28H27F3N8S B609026 MI-503

MI-503

Katalognummer: B609026
Molekulargewicht: 564.6 g/mol
InChI-Schlüssel: DETOMBLLEOZTMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

MI-503 is used in the pharmacological inhibition of menin-MLL interaction that blocks progression of MLL leukemia in vivo.>This compound is a potent and selective Menin-MLL inhibitor with IC50 = 14.7 nM. This compound shows antitumor activity in in vitro and in vivo models of HCC and reveals the potential mechanism of menin contribution to HCC. Treatment with this compound selectively kills various HCC cell lines and this effect is significantly enhanced by a combination of this compound with sorafenib, the standard-of-care therapy for HCC.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-methyl-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27F3N8S/c1-17-19(2-3-25-23(17)8-21(11-32)39(25)14-18-12-35-36-13-18)15-38-6-4-20(5-7-38)37-26-24-9-22(10-28(29,30)31)40-27(24)34-16-33-26/h2-3,8-9,12-13,16,20H,4-7,10,14-15H2,1H3,(H,35,36)(H,33,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETOMBLLEOZTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2CC3=CNN=C3)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC=N5)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27F3N8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MI-503 in MLL-rearranged Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene are characterized by aggressive progression and poor prognosis. A critical dependency for the oncogenic activity of MLL fusion proteins is their interaction with the nuclear protein menin. MI-503 is a potent and selective small-molecule inhibitor designed to disrupt this crucial protein-protein interaction. This technical guide delineates the mechanism of action of this compound in MLL-rearranged leukemia, providing a comprehensive overview of its molecular target, cellular effects, and the preclinical evidence supporting its therapeutic potential. This document includes a compilation of quantitative data, detailed experimental protocols for key validation assays, and visualizations of the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a highly potent and orally bioavailable small-molecule inhibitor that directly targets the interaction between menin and MLL fusion proteins.[1][2][3] In MLL-rearranged leukemias, the N-terminal fragment of the MLL protein, which is retained in all MLL fusions, binds to menin. This interaction is essential for the recruitment of the MLL fusion protein complex to target genes, leading to aberrant gene expression and leukemogenesis.[3]

This compound functions by binding to a deep pocket on the surface of menin that is critical for the interaction with MLL.[1][2] By occupying this site, this compound competitively inhibits the binding of the MLL fusion protein to menin, thereby preventing the recruitment of the oncogenic complex to chromatin.[1] This leads to the downregulation of key MLL target genes, such as HOXA9 and MEIS1, which are crucial for the maintenance of the leukemic state.[1][4][5] The ultimate consequences of this compound treatment in MLL-rearranged leukemia cells are the inhibition of proliferation, induction of cellular differentiation, and a reduction in leukemic burden in vivo.[1][4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from various preclinical studies.

Table 1: In Vitro Potency and Affinity of this compound

ParameterValueCell Line/SystemReference
IC50 (Menin-MLL Interaction) 14.7 nMFluorescence Polarization Assay[4]
Kd (Binding Affinity to Menin) 9.3 nMIsothermal Titration Calorimetry[7]
GI50 (MV4;11 - MLL-AF4) 250 - 570 nM rangeHuman Leukemia Cell Line[1][4]
GI50 (MOLM-13 - MLL-AF9) 250 - 570 nM rangeHuman Leukemia Cell Line[1][5]
GI50 (KOPN-8 - MLL-ENL) 250 - 570 nM rangeHuman Leukemia Cell Line[5]
GI50 (SEM - MLL-AF4) 250 - 570 nM rangeHuman Leukemia Cell Line[5]
GI50 (MLL-AF9 transformed murine BMCs) 0.22 µMMurine Bone Marrow Cells[1][2][4]

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatment Dose & ScheduleKey OutcomesReference
MV4;11 Xenograft (BALB/c nude mice) 60 mg/kg, once daily i.p.>80% reduction in tumor volume; complete tumor regression in some mice.[1][6]
MLL-AF9 Transplant Model Not specified45% increase in median survival.[6]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Pathway

MI503_Mechanism_of_Action cluster_nucleus Cell Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction Blocked DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL_Fusion->DNA Recruitment Transcription_Complex Oncogenic Transcription DNA->Transcription_Complex Activation MI503 This compound MI503->Menin Binds to MLL pocket Differentiation Cellular Differentiation Transcription_Complex->Differentiation Repression Leukemia_Progression Leukemia Progression Transcription_Complex->Leukemia_Progression Differentiation_Genes Myeloid Differentiation Genes (e.g., CD11b) Differentiation_Genes->Differentiation Upregulation Apoptosis_Differentiation Apoptosis & Differentiation Differentiation->Apoptosis_Differentiation

Caption: Mechanism of this compound in MLL-rearranged leukemia.

Experimental Workflow: Validation of this compound Activity

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture MLL-rearranged Leukemia Cells MI503_Treatment This compound Treatment Cell_Culture->MI503_Treatment CoIP Co-Immunoprecipitation MI503_Treatment->CoIP Viability_Assay Cell Viability Assay (MTT) MI503_Treatment->Viability_Assay Gene_Expression Gene Expression (RT-qPCR) MI503_Treatment->Gene_Expression ChIP_Seq ChIP-Seq MI503_Treatment->ChIP_Seq Xenograft Mouse Xenograft Model MI503_Admin This compound Administration Xenograft->MI503_Admin Tumor_Measurement Tumor Volume Measurement MI503_Admin->Tumor_Measurement Survival_Analysis Survival Analysis MI503_Admin->Survival_Analysis

Caption: Experimental workflow for validating this compound activity.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Verify Menin-MLL Interaction Disruption

This protocol is adapted from standard Co-IP procedures and tailored for assessing the disruption of the menin-MLL fusion protein interaction by this compound.

1. Cell Lysis:

  • Culture MLL-rearranged leukemia cells (e.g., MV4;11) to a density of 1-5 x 10^7 cells per condition.

  • Treat cells with DMSO (vehicle control) or this compound at desired concentrations for 4-24 hours.

  • Harvest cells by centrifugation and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in 1 mL of ice-cold IP Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cell lysate) to a fresh, pre-chilled microfuge tube.

2. Immunoprecipitation:

  • Determine the protein concentration of the lysate using a BCA assay.

  • Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads and incubating for 1 hour at 4°C with gentle rotation.

  • Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Add 2-4 µg of anti-menin antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

3. Washing and Elution:

  • Pellet the beads using a magnetic rack and discard the supernatant.

  • Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer.

  • After the final wash, remove all supernatant and resuspend the beads in 40 µL of 2x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 10 minutes to elute the proteins and denature them.

4. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the MLL fusion partner (e.g., anti-AF9) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the co-immunoprecipitated MLL fusion protein in the this compound treated sample indicates disruption of the menin-MLL interaction.

Quantitative Real-Time PCR (RT-qPCR) for MLL Target Gene Expression

This protocol outlines the steps to measure the expression of MLL target genes, such as HOXA9 and MEIS1, following this compound treatment.

1. RNA Extraction and cDNA Synthesis:

  • Plate MLL-rearranged leukemia cells and treat with this compound or DMSO for 6 days.

  • Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

2. qPCR Reaction:

  • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB), and the diluted cDNA template.

  • Example primer sequences:

    • HOXA9 Fwd: 5'-AGGTGGTCAGAGCAGCAAG-3'

    • HOXA9 Rev: 5'-TCCTCAGCTCCAAGACCTTCT-3'

    • MEIS1 Fwd: 5'-CAAGCTGCAAACCATGCAC-3'

    • MEIS1 Rev: 5'-TGCCTCTGCTTGCTTGTTG-3'

  • Perform the qPCR using a real-time PCR system with a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.

3. Data Analysis:

  • Calculate the cycle threshold (Ct) values for each gene.

  • Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).

  • Calculate the relative gene expression changes using the 2^-ΔΔCt method. A significant decrease in the expression of HOXA9 and MEIS1 in this compound treated cells is expected.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of this compound.

1. Cell Plating and Treatment:

  • Seed MLL-rearranged leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Add serial dilutions of this compound (or DMSO as a control) to the wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-10 days. For longer incubations, change the media and re-supply the compound at day 4.

2. MTT Reagent Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

3. Solubilization and Absorbance Reading:

  • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubate the plate overnight at 37°C to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Normalize the absorbance values to the DMSO-treated control wells.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Calculate the GI50 value using non-linear regression analysis.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is for identifying the genomic binding sites of the MLL fusion protein and observing its displacement by this compound.

1. Cross-linking and Chromatin Preparation:

  • Treat MLL-rearranged leukemia cells with this compound or DMSO.

  • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and isolate the nuclei.

  • Shear the chromatin to an average size of 200-500 bp using sonication.

2. Immunoprecipitation:

  • Incubate the sheared chromatin with an antibody against the MLL fusion protein or menin overnight at 4°C.

  • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Wash the beads to remove non-specifically bound chromatin.

3. Elution and Reverse Cross-linking:

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C overnight with NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

4. DNA Purification and Sequencing:

  • Purify the DNA using a PCR purification kit.

  • Prepare the DNA library for next-generation sequencing according to the sequencer manufacturer's protocol.

  • Sequence the DNA library.

5. Data Analysis:

  • Align the sequence reads to the reference genome.

  • Perform peak calling to identify regions of enrichment.

  • Compare the peak profiles between this compound and DMSO-treated samples to identify regions where the MLL fusion protein is displaced. A reduction in peak intensity at MLL target gene promoters is expected with this compound treatment.

Conclusion

This compound represents a targeted therapeutic strategy for MLL-rearranged leukemias that effectively disrupts the foundational menin-MLL fusion protein interaction. Its mechanism of action is well-defined, leading to the specific downregulation of key oncogenic driver genes, resulting in the inhibition of leukemia cell proliferation and the induction of differentiation. The preclinical data strongly support the continued investigation of this compound and other menin-MLL interaction inhibitors as a promising approach for this high-risk leukemia subtype. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in further exploring and building upon the understanding of this important therapeutic agent.

References

What is the binding affinity of MI-503 to menin?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Binding Affinity of MI-503 and Menin

Introduction

This compound is a potent, selective, and orally bioavailable small-molecule inhibitor targeting the critical protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) proteins.[1][2][3] This interaction is a key driver in specific types of acute leukemias, particularly those with MLL gene rearrangements, as well as other cancers like hepatocellular carcinoma and prostate cancer.[4][5] By directly binding to menin, this compound competitively disrupts the menin-MLL complex, leading to the transcriptional repression of oncogenic target genes and subsequent anti-tumor effects. This guide provides a detailed overview of the binding affinity of this compound to menin, the experimental protocols used for its determination, and the underlying molecular mechanism.

Quantitative Binding Affinity Data

The binding affinity and inhibitory potency of this compound have been rigorously quantified using multiple biophysical and biochemical assays. The data consistently demonstrate that this compound binds to menin with low nanomolar affinity.

ParameterValueAssay MethodNoteworthy ContextReference
Kd (Dissociation Constant)9 nMIsothermal Titration Calorimetry (ITC)Direct measurement of binding affinity in solution.[4]
Kd (Dissociation Constant)~10 nMNot SpecifiedGeneral reference to binding affinity.[6]
Kd (Dissociation Constant)24 nMBio-layer Interferometry (BLI)Measures association and dissociation rates; Kd is derived from these rates.[6]
IC50 (Inhibitory Concentration)14.7 nMFluorescence Polarization (FP)Measures inhibition of the menin-MLL interaction.[1][7][8][9]
IC50 (Inhibitory Concentration)33 nMFluorescence Polarization (FP)Assay utilized a bivalent MLL fragment (MLL4–43) for higher affinity measurement.[6]
GI50 (Growth Inhibition)0.22 µMCell Viability Assay (MTT)Measured in murine bone marrow cells transformed with the MLL-AF9 oncogene after 7 days.[3][7][10]
GI50 (Growth Inhibition)250 - 570 nMCell Viability AssayMeasured in a panel of human MLL leukemia cell lines.[7][10]

Mechanism of Action: Disrupting the Menin-MLL Interaction

Menin acts as a crucial scaffold protein that tethers MLL fusion proteins to chromatin. This interaction is essential for the MLL fusion protein to activate the transcription of downstream target genes, such as HOXA9 and MEIS1, which drive leukemogenesis.[5][9][10] The mechanism involves the recruitment of histone methyltransferases that deposit the H3K4me3 active chromatin mark at these gene loci.[4][11]

This compound functions by occupying the MLL binding pocket on the menin protein.[2][3][10] This direct and competitive binding physically blocks the interaction between menin and the MLL fusion protein, preventing the formation of the oncogenic complex.[5][9] The dissociation of this complex from chromatin leads to a reduction in H3K4 trimethylation, transcriptional repression of HOXA9 and MEIS1, and ultimately results in the inhibition of cancer cell proliferation, induction of differentiation, and apoptosis.[4][10][11]

Menin_MLL_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Interaction Chromatin Chromatin Menin->Chromatin Binds to H3K4me3 H3K4me3 (Active Mark) Menin->H3K4me3 Recruits HMTs, leading to MLL_Fusion->Chromatin Binds to MLL_Fusion->H3K4me3 Recruits HMTs, leading to Target_Genes Target Genes (HOXA9, MEIS1) Chromatin->Target_Genes Contains Transcription Gene Transcription Target_Genes->Transcription H3K4me3->Transcription Promotes Leukemogenesis Leukemogenesis Transcription->Leukemogenesis Drives MI503 This compound MI503->Menin Binds & Blocks Interaction Site

Mechanism of this compound disrupting the Menin-MLL interaction.

Experimental Protocols

The determination of this compound's binding affinity relies on several key biophysical and cellular techniques.

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard method for directly measuring the thermodynamic properties of a binding interaction. It provides the dissociation constant (Kd), stoichiometry (N), and enthalpy (ΔH) of binding.

  • Principle: ITC measures the heat released or absorbed when a ligand (this compound) is titrated into a solution containing a macromolecule (menin).

  • Methodology: The experiment is typically performed at 25 °C. A solution of this compound (50 µM – 100 µM) is placed in the injection syringe, and a solution of the menin protein (5 µM – 10 µM) is placed in the sample cell.[10] The this compound solution is injected into the menin solution in small, precise aliquots (e.g., 10 μl).[10] The instrument measures the minute temperature difference between the sample and reference cells after each injection, which corresponds to the heat of interaction.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of this compound to menin. This binding isotherm is then fitted to a theoretical binding model to calculate the Kd, N, and ΔH.

ITC_Workflow cluster_prep Preparation cluster_run Titration cluster_analysis Analysis Syringe Load Syringe with this compound (Ligand) Inject Inject small aliquots of this compound into Menin Syringe->Inject Cell Load Sample Cell with Menin (Protein) Cell->Inject Measure Measure heat change (ΔT) after each injection Inject->Measure causes Plot Plot heat change vs. molar ratio Measure->Plot Fit Fit data to binding model Plot->Fit Result Determine: - Kd (Affinity) - N (Stoichiometry) - ΔH (Enthalpy) Fit->Result

Workflow for Isothermal Titration Calorimetry (ITC).
Fluorescence Polarization (FP) Assay

FP assays are commonly used in high-throughput screening to quantify the inhibition of a protein-protein interaction.

  • Principle: The assay measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled MLL peptide tumbles rapidly in solution, resulting in low polarization. When bound to the much larger menin protein, its tumbling slows dramatically, leading to high polarization.

  • Methodology:

    • A fluorescently labeled MLL peptide (e.g., FLSN_MBM1 or FLSN-MLL4–43) is incubated with the menin protein to form a complex, establishing a high polarization signal.[6]

    • Varying concentrations of the inhibitor (this compound) are added to the wells.

    • This compound competes with the fluorescent MLL peptide for binding to menin. As this compound displaces the peptide, the free peptide tumbles faster, causing a decrease in the polarization signal.

  • Data Analysis: The decrease in fluorescence polarization is plotted against the inhibitor concentration. The data is fitted to a dose-response curve to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the menin-MLL interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that a drug engages with its target protein within a cellular environment.

  • Principle: Ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.

  • Methodology: Cells (e.g., 143B osteosarcoma cells) are treated with either a vehicle (DMSO) or varying concentrations of this compound.[11] The cells are then heated to a range of temperatures. After heating, the cells are lysed, and the amount of soluble (non-denatured) menin protein remaining is quantified by Western blot.

  • Data Analysis: In the presence of this compound, menin remains soluble at higher temperatures compared to the vehicle-treated control. This "thermal shift" confirms that this compound directly binds to and stabilizes menin within the cell.[11]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Effect of MI-503 on H3K4 Methylation

Abstract

This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1).[1][2][3] This interaction is critical for the oncogenic activity of MLL fusion proteins in certain leukemias and has been implicated in the progression of various solid tumors, including hepatocellular carcinoma and osteosarcoma.[1][4] The menin-MLL1 complex is a key epigenetic regulator, responsible for catalyzing the methylation of histone H3 at lysine 4 (H3K4), a mark strongly associated with active gene transcription.[5][6] By disrupting the menin-MLL1 interaction, this compound effectively displaces the MLL1 methyltransferase from target gene promoters, leading to a reduction in H3K4 methylation, subsequent transcriptional repression of oncogenes, and potent anti-tumor activity.[1][4][7] This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its quantitative effects on H3K4 methylation, downstream gene expression, and cellular phenotypes, supplemented with detailed experimental protocols and pathway diagrams.

Core Mechanism of Action: Inhibition of Menin-MLL Interaction

The MLL1 protein is a histone methyltransferase that, as part of a larger complex with the scaffold protein menin, trimethylates H3K4 (H3K4me3) at the promoter regions of specific target genes.[1][5] This epigenetic mark serves as a docking site for transcriptional machinery, promoting gene expression.[5] In MLL-rearranged leukemias and other cancers, the aberrant targeting of the menin-MLL1 complex to specific loci drives the expression of oncogenes such as HOXA9, MEIS1, and PEG10.[2][8][9]

This compound functions by binding directly to a pocket on the menin protein that is normally occupied by MLL1.[2][3] This competitive inhibition disrupts the formation of the functional menin-MLL1 complex.[2] Consequently, the MLL1 catalytic subunit is no longer tethered to the chromatin at its target gene promoters. The loss of localized MLL1 activity results in a significant decrease in H3K4 methylation levels at these specific sites, leading to the silencing of critical oncogenic drivers.[1][4]

MI503_Mechanism cluster_0 Normal State: Active Transcription cluster_1 This compound Treatment: Transcriptional Repression Menin Menin MLL1 MLL1 (Methyltransferase) Menin->MLL1 Forms Complex Chromatin Chromatin (Target Gene Promoter) MLL1->Chromatin Binds to Promoter H3K4 H3K4 MLL1->H3K4 Methylates Chromatin->H3K4 H3K4me3 H3K4me3 H3K4->H3K4me3 Transcription Oncogene Transcription H3K4me3->Transcription Promotes MI503 This compound Menin_i Menin MI503->Menin_i Binds & Inhibits MLL1_i MLL1 (Displaced) Menin_i->MLL1_i Interaction Blocked Chromatin_i Chromatin (Target Gene Promoter) H3K4_i H3K4 (Hypomethylated) Chromatin_i->H3K4_i Repression Transcriptional Repression H3K4_i->Repression Leads to

Caption: Mechanism of this compound action on H3K4 methylation.

Quantitative Data Presentation

This compound's disruption of the menin-MLL1 complex translates into measurable reductions in H3K4 methylation and downstream gene expression, ultimately inhibiting cancer cell growth.

Table 1: Effect of this compound on H3K4 Methylation
Cell LineCancer TypeThis compound Conc. (µM)DurationEffect on H3K4 MethylationReference
143BOsteosarcoma0.1, 0.3, 148 hoursDose-dependent inhibition of H3K4me1, H3K4me2, and H3K4me3.[4][10]
HepG2Hepatocellular Carcinoma1, 2, 46 daysReduced H3K4me3 levels at the PEG10 promoter.[1]
Table 2: Effect of this compound on Downstream Target Gene Expression
Cell LineCancer TypeThis compound Conc.DurationTarget Gene(s)Effect on mRNA ExpressionReference
MLL-AF9 BMCsMLL-rearranged LeukemiaSub-micromolar6 daysHoxa9, Meis1Markedly reduced expression.[2][8]
HepG2Hepatocellular Carcinoma1, 2, 4 µM6 daysPEG10Downregulated expression.[1][9]
143BOsteosarcoma1 µM24-72 hoursc-Myc, Mcl-1Significantly suppressed expression.[4][10]
Table 3: Anti-proliferative Activity of this compound
Cell Line(s)Cancer TypeMetricValueDurationReference
Panel of human MLL leukemia linesMLL-rearranged LeukemiaGI₅₀250 - 570 nM7-10 days[2]
MLL-AF9 transformed mouse BMCsMLL-rearranged LeukemiaGI₅₀0.22 µM7 days[3][8]
Panel of HCC lines (e.g., HepG2)Hepatocellular CarcinomaGI₅₀0.5 - 3.2 µM12 days[9]
143BOsteosarcomaEC₅₀0.13 µM7 days[10]

Experimental Protocols & Workflows

Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are detailed protocols for key experiments used to characterize the effects of this compound.

Chromatin Immunoprecipitation (ChIP) for H3K4me3 Analysis

This protocol is adapted from studies in HepG2 cells to assess H3K4me3 levels at specific gene promoters.[1]

  • Cell Culture and Treatment: Plate 1.5 x 10⁶ HepG2 cells in a 10 cm dish. Treat with DMSO (vehicle control) or this compound at desired concentrations (e.g., 1, 2, 4 µM) for 6 days. At day 3, adjust the cell number back to the starting concentration, change the media, and re-supply with fresh compound.

  • Cross-linking: On day 6, fix cells by adding 1% paraformaldehyde directly to the media and incubating for 10 minutes at room temperature.

  • Quenching: Stop the fixation by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.

  • Cell Lysis and Sonication: Wash cells with ice-cold PBS. Lyse cells and shear chromatin using sonication to obtain DNA fragments of 200-1000 bp. The specific parameters for sonication (power, duration, cycles) must be optimized for the cell type and equipment.

  • Immunoprecipitation: Perform ChIP using a commercial kit (e.g., Magna ChIP A/G kit, Millipore) according to the manufacturer's protocol. Use an antibody specific for H3K4me3. An IgG antibody should be used as a negative control.

  • DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Analysis (qPCR): Perform quantitative real-time PCR (qPCR) on the purified DNA using primers designed to amplify specific promoter regions of target genes (e.g., PEG10). Data should be normalized to input DNA.

ChIP_Workflow A 1. Cell Treatment (this compound or DMSO) B 2. Cross-linking (1% Paraformaldehyde) A->B C 3. Cell Lysis & Chromatin Shearing (Sonication) B->C D 4. Immunoprecipitation (Anti-H3K4me3 Ab) C->D E 5. Reverse Cross-links & DNA Purification D->E F 6. qPCR Analysis (Target Promoter Primers) E->F G Result: Quantify H3K4me3 Enrichment F->G

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Western Blotting for Histone Methylation

This protocol is used to assess global changes in H3K4 methylation levels.[4][10]

  • Cell Culture and Lysis: Treat cells (e.g., 143B) with this compound or DMSO for the desired time (e.g., 48 hours). Harvest cells and prepare whole-cell lysates or histone extracts using appropriate buffers containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies against H3K4me1, H3K4me2, H3K4me3, and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol measures changes in the mRNA levels of this compound target genes.[2][8]

  • Cell Culture and RNA Extraction: Treat cells with this compound or DMSO for the specified duration (e.g., 6 days). Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a qPCR master mix (e.g., SYBR Green), cDNA template, and primers specific for the genes of interest (e.g., HOXA9, MEIS1). Use a housekeeping gene (e.g., β-actin, GAPDH) for normalization.

  • Analysis: Calculate the relative gene expression changes using the ΔΔCt method, referencing the DMSO-treated control samples.

Signaling Pathway and Downstream Effects

The inhibition of the menin-MLL1 interaction by this compound initiates a cascade of molecular events that culminate in anti-cancer phenotypes such as cell growth inhibition, differentiation, and apoptosis.

Downstream_Effects cluster_pheno Cellular Phenotypes MI503 This compound MeninMLL Menin-MLL1 Complex MI503->MeninMLL Inhibits H3K4me H3K4 Methylation at Target Promoters MI503->H3K4me Reduces Transcription Oncogene Transcription (e.g., HOXA9, MEIS1, c-Myc) MI503->Transcription Represses Growth Inhibition of Cell Proliferation MI503->Growth Diff Induction of Differentiation MI503->Diff Apop Apoptosis MI503->Apop MeninMLL->H3K4me Catalyzes H3K4me->Transcription Activates Transcription->Growth Drives

Caption: Downstream consequences of this compound treatment.

Conclusion

This compound represents a targeted therapeutic strategy that functions through a distinct epigenetic mechanism. By inhibiting the menin-MLL1 interaction, it directly leads to a quantifiable reduction in H3K4 methylation at the promoters of key oncogenes. This guide provides the core technical data and methodologies demonstrating that this compound-induced H3K4 hypomethylation results in transcriptional repression and potent anti-cancer effects across various malignancies. These findings underscore the therapeutic potential of targeting epigenetic regulatory complexes and provide a foundational framework for further research and development in this area.

References

The Discovery and Chemical Synthesis of MI-503: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-503 is a potent, selective, and orally bioavailable small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This interaction is a critical driver of oncogenesis in a subset of acute leukemias characterized by MLL gene rearrangements, as well as other cancers such as hepatocellular carcinoma and osteosarcoma. By disrupting the menin-MLL complex, this compound effectively reverses the aberrant gene expression program, including the downregulation of key target genes like HOXA9 and MEIS1, leading to cell differentiation and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of this compound, presenting key data, experimental protocols, and pathway diagrams to support further research and development in this therapeutic area.

Discovery and Mechanism of Action

This compound was developed through a structure-based drug design approach aimed at identifying potent inhibitors of the menin-MLL interaction. It belongs to the thienopyrimidine class of compounds. The discovery of this compound was a significant advancement in the field of epigenetic therapy, providing a valuable tool to probe the function of the menin-MLL axis and a promising therapeutic candidate.

The primary mechanism of action of this compound is the direct binding to menin, a scaffold protein, at the site of its interaction with the MLL1 protein (and its oncogenic fusion partners). This binding event physically blocks the formation of the menin-MLL complex, which is essential for the recruitment of the complex to chromatin and the subsequent histone H3 lysine 4 (H3K4) methylation that drives the expression of leukemogenic genes. Treatment with this compound leads to a reduction in the expression of MLL target genes, such as HOXA9, MEIS1, and PEG10, which are critical for the proliferation and survival of MLL-rearranged leukemia cells.[1] This ultimately results in the induction of differentiation and apoptosis in these cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/Assay ConditionReference
IC50 14.7 nMMenin-MLL interaction (Cell-free assay)[2]
Kd 9 nMBinding affinity to menin[1]
GI50 250 - 570 nMPanel of human MLL leukemia cell lines
GI50 0.22 µMMLL-AF9 transformed murine bone marrow cells (7-day treatment)[3]
GI50 0.5 - 3.2 µMPanel of hepatocellular carcinoma (HCC) cell lines (12-day treatment)[4]
EC50 0.13 µM143B osteosarcoma cell line[5]

Table 2: In Vivo Properties of this compound

ParameterValueSpeciesReference
Oral Bioavailability ~75%Mice[3][6]
Tumor Growth Inhibition >80% reduction in MV4;11 tumor volumeBALB/c nude mice[6]
Toxicity No significant toxicity observed with prolonged treatment (38 days)Mice

Chemical Synthesis

While the primary literature from Borkin et al. (2015) indicates that the detailed chemical synthesis of this compound is provided in the supplemental experimental procedures, this specific supplementary file could not be retrieved through extensive searches. However, based on the known structure of this compound and general methods for the synthesis of thienopyrimidine derivatives, a plausible synthetic approach can be outlined. The synthesis of the thienopyrimidine core typically involves the condensation of a 2-amino-3-carbethoxythiophene derivative with a suitable reagent to form the pyrimidine ring.

General Synthetic Scheme for Thienopyrimidine Core:

The synthesis of thienopyrimidine derivatives often starts from a substituted 2-aminothiophene-3-carboxylate. This starting material can be cyclized with various reagents to form the fused pyrimidine ring. For instance, reaction with formamide can yield the thienopyrimidinone, which can then be converted to a 4-chlorothienopyrimidine. This chloro-derivative serves as a key intermediate for introducing various substituents at the 4-position via nucleophilic aromatic substitution.

A detailed, step-by-step experimental protocol for the specific synthesis of this compound is not publicly available at the time of this writing. Researchers are directed to the primary publication for potential access to the supplementary information.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

Objective: To quantify the inhibitory activity of this compound on the menin-MLL protein-protein interaction in a cell-free system.

Materials:

  • Purified recombinant human menin protein

  • Fluorescein-labeled peptide derived from MLL (e.g., MLL4-43)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • This compound stock solution in DMSO

  • 384-well black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a dilution series of this compound in the assay buffer.

  • In a 384-well plate, add a fixed concentration of the fluorescein-labeled MLL peptide and a fixed concentration of purified menin protein to each well.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • The IC50 value is calculated by fitting the data to a dose-response curve.

Cell Viability (MTT/CCK-8) Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MV4;11, MOLM-13, HepG2, 143B)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • 96-well cell culture plates

  • MTT or CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

  • Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 7 days). For longer treatments, the medium and compound may need to be replenished.

  • At the end of the treatment period, add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value by plotting the data on a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to menin within intact cells.

Materials:

  • Cancer cell line expressing menin

  • This compound stock solution in DMSO

  • PBS and lysis buffer

  • PCR tubes

  • Thermal cycler

  • Western blotting reagents and anti-menin antibody

Procedure:

  • Treat the cells with this compound or DMSO (vehicle control) for a specific time.

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the amount of soluble menin in the supernatant by Western blotting using an anti-menin antibody.

  • A shift in the melting curve of menin in the presence of this compound compared to the control indicates target engagement.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the effect of this compound on the expression of MLL target genes.

Materials:

  • Cancer cells treated with this compound or DMSO

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Treat cells with this compound or DMSO for the desired time.

  • Isolate total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using the cDNA, specific primers, and a qRT-PCR master mix.

  • Analyze the gene expression data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

MI503_Mechanism_of_Action cluster_nucleus Nucleus Menin Menin Complex Menin-MLL Complex Menin->Complex MLL_fusion MLL Fusion Protein MLL_fusion->Complex DNA DNA Complex->DNA Binds to promoters H3K4me H3K4 Methylation DNA->H3K4me recruits HMT activity Gene_Expression Leukemogenic Gene Expression (e.g., HOXA9, MEIS1) H3K4me->Gene_Expression activates Leukemia Leukemia Progression Gene_Expression->Leukemia MI503 This compound MI503->Menin Differentiation Cell Differentiation & Apoptosis MI503->Differentiation

Caption: Mechanism of action of this compound in inhibiting the Menin-MLL signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (Fluorescence Polarization) Cell_Based_Assays Cell-Based Assays Biochemical_Assay->Cell_Based_Assays Confirm cellular activity Cell_Viability Cell Viability (MTT/CCK-8) Cell_Based_Assays->Cell_Viability Gene_Expression Gene Expression (qRT-PCR) Cell_Based_Assays->Gene_Expression Target_Engagement Target Engagement (CETSA) Cell_Based_Assays->Target_Engagement PK_Studies Pharmacokinetic Studies Cell_Based_Assays->PK_Studies Lead to in vivo testing Efficacy_Studies Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies Inform dosing regimen Toxicity_Studies Toxicity Studies Efficacy_Studies->Toxicity_Studies Assess therapeutic window Discovery This compound Discovery (Structure-Based Design) Discovery->Biochemical_Assay

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound has emerged as a pivotal tool compound and a promising therapeutic lead for cancers driven by the menin-MLL interaction. Its high potency, selectivity, and favorable drug-like properties have been demonstrated in a variety of preclinical models. This technical guide provides a consolidated resource of the key data and methodologies associated with this compound to facilitate ongoing research and development efforts. The continued investigation of this compound and next-generation menin-MLL inhibitors holds significant promise for the development of novel, targeted therapies for patients with MLL-rearranged leukemias and other susceptible malignancies.

References

The Role of MI-503 in Halting Hepatocellular Carcinoma Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options for advanced stages.[1][2] The intricate molecular pathogenesis of HCC involves epigenetic dysregulation, which has emerged as a promising area for therapeutic intervention. One such avenue involves targeting the interaction between Menin and Mixed Lineage Leukemia 1 (MLL1), a protein complex crucial for transcriptional regulation.[3] Upregulation of Menin is observed in HCC patients and correlates with a poor prognosis.[1] The small molecule inhibitor, MI-503, has been developed to specifically disrupt the Menin-MLL1 interaction, showing potent anti-tumor activity in various HCC models.[2] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on HCC progression, and detailed methodologies for key experimental procedures.

Mechanism of Action of this compound in HCC

This compound is a potent and selective small molecule inhibitor of the Menin-MLL1 protein-protein interaction.[4] In HCC, the Menin-MLL1 complex binds to the promoter regions of specific oncogenes, leading to histone H3 lysine 4 trimethylation (H3K4me3) and subsequent transcriptional activation of these genes.[3] This epigenetic modification is a key driver of cancer cell proliferation and survival.

This compound functions by competitively binding to Menin, which displaces the MLL1 complex from the chromatin.[3] This action leads to a reduction in H3K4me3 levels at the target gene promoters, resulting in transcriptional repression of critical oncogenes such as Paternally Expressed Gene 10 (PEG10).[2][5] The downregulation of PEG10 and other oncogenes inhibits vital cancer processes including proliferation, migration, and sphere formation, ultimately leading to a suppression of HCC progression.[1][2]

MI503_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_promoter PEG10 Gene Promoter DNA DNA Promoter Promoter Region Menin Menin MLL1 MLL1 Menin->MLL1 Forms Complex Repression Transcriptional Repression Menin->Repression Leads to MLL1->Promoter Binds to H3K4me3 H3K4me3 (Active Mark) MLL1->H3K4me3 Catalyzes PEG10_mRNA PEG10 mRNA H3K4me3->PEG10_mRNA Activates Transcription Proliferation HCC Proliferation, Migration, Sphere Formation PEG10_mRNA->Proliferation Promotes MI503 This compound MI503->Menin Inhibits Interaction with MLL1 Repression->PEG10_mRNA Blocks

Mechanism of this compound in disrupting the Menin-MLL1 interaction and inhibiting HCC progression.

Quantitative Data on this compound Efficacy

The anti-tumor effects of this compound have been quantified in both in vitro and in vivo models of hepatocellular carcinoma.

In Vitro Efficacy: Inhibition of HCC Cell Line Proliferation

This compound demonstrates a dose- and time-dependent inhibition of proliferation in various HCC cell lines. The half-maximal growth inhibitory concentration (GI50) values after 12 days of treatment are presented below.

Cell LineGI50 (µM) after 12 days
HepG2~1.0
Hep3B~0.5
Huh7~3.2
PLC/PRF/5~2.5
Data synthesized from Krivtsov et al. (2017).[1][2]
In Vivo Efficacy: Xenograft Tumor Growth Inhibition

In preclinical mouse xenograft models, this compound has shown significant efficacy in reducing tumor growth, both as a monotherapy and in combination with the standard-of-care tyrosine kinase inhibitor, sorafenib.

Treatment GroupDosingTumor Growth Inhibition (%)
This compound (Monotherapy)35 mg/kg, i.p., daily>50%
This compound + SorafenibThis compound: 35 mg/kg, i.p., dailySorafenib: 20-40 mg/kg, p.o., daily85%
Data from HepG2 and Hep3B xenograft models.[1][3]

Key Signaling Pathways Modulated by this compound

The primary signaling pathway targeted by this compound is the Menin-MLL1 epigenetic regulatory axis. By inhibiting this interaction, this compound indirectly influences downstream pathways that are critical for HCC pathogenesis.

  • PEG10 Signaling: As a direct target of the Menin-MLL1 complex, the expression of PEG10 is significantly downregulated by this compound.[2] PEG10 is known to be overexpressed in HCC and plays a crucial role in cell proliferation and migration.[1]

  • Wnt/β-catenin Pathway: There is evidence suggesting a link between this compound's effects and the Wnt/β-catenin signaling pathway. This compound has been shown to affect the expression of genes associated with HCC subtypes that have mutations in CTNNB1, the gene encoding β-catenin.[1] This suggests that this compound could be particularly effective in HCCs with an activated Wnt-signaling pathway.[1]

Signaling_Pathways cluster_effects Cellular Effects MI503 This compound MeninMLL1 Menin-MLL1 Complex MI503->MeninMLL1 Inhibits H3K4me3 H3K4me3 MeninMLL1->H3K4me3 Promotes PEG10 PEG10 Gene Expression H3K4me3->PEG10 Activates WntGenes Wnt Pathway Target Genes H3K4me3->WntGenes Activates Proliferation Cell Proliferation PEG10->Proliferation Migration Cell Migration PEG10->Migration WntGenes->Proliferation SphereFormation Sphere Formation WntGenes->SphereFormation HCC_Progression HCC Progression Proliferation->HCC_Progression Migration->HCC_Progression SphereFormation->HCC_Progression

Signaling pathways modulated by this compound in hepatocellular carcinoma.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound's efficacy are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

MTT_Assay_Workflow A 1. Seed HCC cells in a 96-well plate (e.g., 1x10^4 cells/well) B 2. Incubate for 24 hours at 37°C, 5% CO2 A->B C 3. Treat cells with varying concentrations of this compound B->C D 4. Incubate for specified time (e.g., 7-12 days) C->D E 5. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours D->E F 6. Remove medium and add DMSO to dissolve formazan crystals E->F G 7. Measure absorbance at 570 nm using a microplate reader F->G H 8. Calculate cell viability relative to untreated controls G->H

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed hepatocellular carcinoma cells (e.g., HepG2, Hep3B) in a 96-well plate at a density of 1 x 104 cells per well and culture for 24 hours.

  • Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 7 to 12 days), as the effects of this compound can be more pronounced with prolonged treatment.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem-like cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of HCC cells.

  • Plating: Plate the cells at a low density (e.g., 1000 cells/mL) in ultra-low attachment plates.

  • Culture Medium: Use a serum-free medium supplemented with growth factors (e.g., EGF and bFGF) and B27 supplement.

  • Treatment: Add this compound or DMSO (vehicle control) to the culture medium.

  • Incubation: Culture the cells for 14 days, replenishing the medium and compounds every 3-4 days.

  • Quantification: Count the number of spheres formed and measure their size under a microscope.

Wound Healing (Migration) Assay

This assay evaluates the migratory capacity of cancer cells.

Protocol:

  • Cell Seeding: Seed HCC cells in a 6-well plate and grow them to confluence.

  • Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh culture medium containing this compound or DMSO.

  • Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., every 24 hours).

  • Analysis: Measure the area of the wound at each time point to quantify the rate of wound closure.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Xenograft_Model_Workflow A 1. Subcutaneously implant HCC cells (e.g., HepG2, Hep3B) into the flank of immunocompromised mice B 2. Allow tumors to reach a palpable size (e.g., 100-200 mm³) A->B C 3. Randomize mice into treatment groups: - Vehicle Control - this compound (35 mg/kg, i.p.) - Sorafenib (20-40 mg/kg, p.o.) - this compound + Sorafenib B->C D 4. Administer treatment daily C->D E 5. Monitor tumor volume and body weight regularly (e.g., 2-3 times/week) D->E F 6. At the end of the study, euthanize mice and excise tumors for analysis E->F G 7. Analyze tumor weight and perform pharmacodynamic studies (e.g., qRT-PCR) F->G

Workflow for the in vivo HCC xenograft model.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of HCC cells (e.g., 5 x 106 HepG2 or Hep3B cells) into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

  • Treatment Groups: Randomize the mice into different treatment cohorts: vehicle control, this compound alone (35 mg/kg, intraperitoneal injection, daily), sorafenib alone (20-40 mg/kg, oral gavage, daily), and the combination of this compound and sorafenib.[3]

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.

Conclusion

This compound represents a promising therapeutic agent for hepatocellular carcinoma by targeting the Menin-MLL1 epigenetic axis. Its ability to inhibit HCC cell proliferation, migration, and sphere formation, coupled with its significant in vivo anti-tumor activity, underscores its potential as a novel treatment strategy. The synergistic effect observed when this compound is combined with sorafenib further highlights its clinical potential. The detailed protocols provided in this guide offer a framework for researchers to further investigate the role of this compound and other Menin-MLL1 inhibitors in the context of HCC and other malignancies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound in HCC patients.

References

MI-503: A Novel Menin-MLL Inhibitor with Therapeutic Potential in Osteosarcoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Osteosarcoma, the most prevalent primary malignant bone tumor in children and adolescents, presents a significant therapeutic challenge, particularly in cases of metastatic or recurrent disease. Current standard-of-care, primarily comprising multi-agent chemotherapy and surgical resection, has seen limited improvement in patient outcomes over the past few decades. This underscores the urgent need for novel therapeutic strategies targeting the underlying molecular drivers of osteosarcoma. This whitepaper details the preclinical evidence supporting the therapeutic potential of MI-503, a potent and orally bioavailable small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, in osteosarcoma. In vitro and in vivo studies have demonstrated that this compound effectively suppresses osteosarcoma cell proliferation and tumor growth by disrupting a key epigenetic mechanism, suggesting a promising new avenue for targeted therapy. This document provides a comprehensive overview of the mechanism of action, preclinical data, and detailed experimental methodologies for researchers and drug development professionals interested in this novel therapeutic agent.

Introduction to Osteosarcoma and the Menin-MLL Axis

Osteosarcoma is characterized by complex and heterogeneous genomic alterations. The standard treatment regimen for high-grade osteosarcoma typically involves neoadjuvant chemotherapy, followed by surgical resection and subsequent adjuvant chemotherapy. The most common chemotherapy combination for young adults is the MAP regimen, which includes high-dose methotrexate, doxorubicin, and cisplatin.[1][2] Despite this aggressive multimodal approach, the 5-year survival rate for patients with metastatic disease remains dismally low, highlighting the critical need for more effective, targeted therapies.

Recent research has identified the interaction between Menin and the histone methyltransferase MLL1 (KMT2A) as a potential therapeutic target in various cancers. MLL1 is known to be associated with aggressive osteosarcoma.[3][4] The Menin-MLL1 complex plays a crucial role in regulating gene transcription through the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene expression. Dysregulation of this pathway can lead to the aberrant expression of oncogenes that drive tumor progression.

This compound is a small molecule designed to specifically inhibit the protein-protein interaction between Menin and MLL.[5][6] By disrupting this complex, this compound aims to reverse the oncogenic gene expression program in cancer cells, leading to cell growth inhibition and apoptosis. This document summarizes the key findings on the anti-cancer activity of this compound in osteosarcoma models.

Preclinical Data on this compound in Osteosarcoma

In Vitro Efficacy

This compound has demonstrated potent and dose-dependent anti-proliferative effects across a panel of human osteosarcoma cell lines. A summary of the half-maximal effective concentration (EC50) values after a 7-day treatment period is presented in Table 1.[3] Notably, cell lines with mutated p53 (143B, HOS, and Saos-2) exhibited higher sensitivity to this compound.[3]

Cell Linep53 StatusEC50 (µM)
143BMutated0.13
HOSMutated0.16
Saos-2Mutated0.29
SKES1Wild-type0.89
U2OSWild-type1.2
MG-63Wild-type2.1
Table 1: In Vitro Efficacy of this compound in Osteosarcoma Cell Lines [3]

In addition to inhibiting cell proliferation, this compound has been shown to suppress the colony-forming ability of osteosarcoma cells, further indicating its potential to impede tumor growth.[3]

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in a subcutaneous osteosarcoma xenograft mouse model using the 143B cell line.[3][4] Intraperitoneal administration of this compound resulted in a profound inhibition of tumor growth, as evidenced by both tumor volume and weight measurements at the end of the study.[3][7] A summary of the in vivo tumor growth inhibition is provided in Table 2.

Treatment GroupMean Tumor Volume (mm³) at Day 13Mean Tumor Weight (g) at Day 13
Vehicle~1500~1.2
This compound (10 mg/kg)~500~0.4
Table 2: In Vivo Efficacy of this compound in a 143B Osteosarcoma Xenograft Model (Approximate values based on graphical data)[3][7]

Immunohistochemistry (IHC) analysis of the xenograft tumors revealed that this compound treatment led to a reduction in H3K4 methylation and a decrease in the proliferation marker Ki67, confirming the on-target activity of the compound in vivo.[3][4][8]

Mechanism of Action of this compound in Osteosarcoma

This compound exerts its anti-cancer effects by disrupting the Menin-MLL1 interaction, which in turn leads to a cascade of downstream molecular events. The proposed mechanism of action is illustrated in the signaling pathway diagram below.

MI503_Mechanism_of_Action cluster_inhibition Molecular Intervention cluster_protein_complex Epigenetic Regulation cluster_histone_modification Chromatin Level cluster_gene_expression Transcriptional Regulation cluster_cellular_outcomes Cellular Effects in Osteosarcoma MI503 This compound Menin_MLL1 Menin-MLL1 Complex MI503->Menin_MLL1 Inhibits Interaction H3K4me3 H3K4 Trimethylation MI503->H3K4me3 Reduces Oncogenes Oncogenes (e.g., c-Myc, Mcl-1) MI503->Oncogenes Suppresses Expression Proliferation Cell Proliferation MI503->Proliferation Inhibits p27 p27 (Cell Cycle Inhibitor) MI503->p27 Increases Expression clPARP Cleaved PARP (Apoptosis Marker) MI503->clPARP Increases Expression Menin Menin Menin->Menin_MLL1 MLL1 MLL1 (Histone Methyltransferase) MLL1->Menin_MLL1 Menin_MLL1->H3K4me3 Promotes H3K4 Histone H3 H3K4->H3K4me3 Methylation H3K4me3->Oncogenes Activates Transcription Oncogenes->Proliferation Drives Apoptosis Apoptosis p27->Proliferation Inhibits clPARP->Apoptosis Induces

Figure 1: Proposed Mechanism of Action of this compound in Osteosarcoma.

Key molecular events following this compound treatment include:

  • Binding to Menin: this compound directly binds to Menin, preventing its interaction with MLL1.[3]

  • Reduction in H3K4 Methylation: The disruption of the Menin-MLL1 complex leads to a significant decrease in the levels of mono-, di-, and tri-methylation of H3K4.[3]

  • Transcriptional Repression of Oncogenes: Consequently, the expression of key oncogenes, such as c-Myc and Mcl-1, is suppressed at both the mRNA and protein levels.[3][4]

  • Cell Cycle Arrest and Apoptosis: The downregulation of c-Myc and Mcl-1, coupled with an increase in the cell cycle inhibitor p27 and the apoptosis marker cleaved PARP (cl-PARP), leads to the inhibition of cell proliferation and induction of apoptosis in osteosarcoma cells.[3][4][8]

Experimental Protocols

The following sections provide an overview of the methodologies used to evaluate the efficacy of this compound in osteosarcoma. A generalized experimental workflow is depicted below.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Osteosarcoma Cell Lines (143B, HOS, Saos-2, etc.) MI503_Treatment_vitro This compound Treatment (Dose-Response & Time-Course) Cell_Culture->MI503_Treatment_vitro Proliferation_Assay Cell Proliferation Assay (CCK-8) MI503_Treatment_vitro->Proliferation_Assay Colony_Formation Colony Formation Assay MI503_Treatment_vitro->Colony_Formation CETSA Target Engagement (Cellular Thermal Shift Assay) MI503_Treatment_vitro->CETSA Western_Blot Protein Expression Analysis (Western Blot) MI503_Treatment_vitro->Western_Blot RT_qPCR Gene Expression Analysis (RT-qPCR) MI503_Treatment_vitro->RT_qPCR Xenograft_Model 143B Xenograft Model (Subcutaneous Implantation) MI503_Treatment_vivo This compound Administration (Intraperitoneal) Xenograft_Model->MI503_Treatment_vivo Tumor_Measurement Tumor Growth Monitoring (Volume & Weight) MI503_Treatment_vivo->Tumor_Measurement IHC Immunohistochemistry (H3K4me3, Ki67) Tumor_Measurement->IHC

Figure 2: General Experimental Workflow for Preclinical Evaluation of this compound.
Cell Culture

Human osteosarcoma cell lines (143B, HOS, Saos-2, SKES1, MG-63, and U2OS) are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (CCK-8)
  • Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound or vehicle (DMSO) for up to 7 days.

  • At the end of the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • The plates are incubated for 1-4 hours at 37°C.

  • The absorbance is measured at 450 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control.

Colony Formation Assay
  • Cells are seeded at a low density (e.g., 500-1000 cells per well) in 6-well plates.

  • The following day, cells are treated with this compound or vehicle and incubated for 10-14 days, with the medium and treatment refreshed every 3-4 days.

  • Colonies are fixed with methanol and stained with crystal violet.

  • Colonies containing more than 50 cells are counted.

Cellular Thermal Shift Assay (CETSA)
  • 143B osteosarcoma cells are treated with this compound (e.g., 0.1, 0.3, and 1 µM) or vehicle for 1 hour.

  • The cell suspensions are heated to a specific temperature (e.g., 45°C) for a defined period.

  • Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

  • The amount of soluble Menin protein in the supernatant is determined by western blotting. An increase in soluble Menin at a higher temperature in the presence of this compound indicates target engagement.

Western Blotting
  • Osteosarcoma cells (e.g., 143B and Saos-2) are treated with this compound at various concentrations and for different durations.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against Menin, H3K4me3, c-Myc, Mcl-1, p27, and cleaved PARP. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • After washing, the membrane is incubated with a corresponding secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Reverse Transcription PCR (RT-qPCR)
  • Total RNA is extracted from this compound-treated and control cells.

  • cDNA is synthesized from the RNA using a reverse transcription kit.

  • qPCR is performed using SYBR Green master mix and primers specific for human c-Myc and Mcl-1. A housekeeping gene (e.g., GAPDH) is used for normalization.

    • c-Myc Forward Primer Example: 5'-TCAAGAGGTGCCACGTCTCC-3'[5]

    • c-Myc Reverse Primer Example: 5'-TCTTGCAGCAGGATAGTCCTT-3'[5]

    • Mcl-1 Forward Primer Example: 5'-GATGATCCATGTTTTCAGCGAC-3'[2]

    • Mcl-1 Reverse Primer Example: 5'-CTGGGATGGGTTTGTGGAG-3'[2]

  • The relative gene expression is calculated using the 2-ΔΔCt method.

In Vivo Xenograft Study
  • Athymic nude mice are subcutaneously injected with 143B osteosarcoma cells.

  • When tumors reach a palpable size, mice are randomized into treatment and control groups.

  • This compound is administered intraperitoneally (e.g., at 10 mg/kg) daily or on a specified schedule. The vehicle control group receives the vehicle solution (e.g., 25% DMSO, 25% PEG400, 50% PBS).[9]

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors are excised, weighed, and processed for immunohistochemistry.

Immunohistochemistry (IHC)
  • Tumor tissues from the xenograft study are fixed, embedded in paraffin, and sectioned.

  • The sections are deparaffinized, rehydrated, and subjected to antigen retrieval.

  • The sections are then incubated with primary antibodies against H3K4me3 and Ki67.

  • A secondary antibody and a detection system are used to visualize the staining.

  • The stained sections are analyzed to assess the levels and localization of the target proteins.

Chemical Properties and Toxicology of this compound

A summary of the key chemical properties of this compound is provided in Table 3.

PropertyValue
Molecular FormulaC₂₈H₂₇F₃N₈S
Molecular Weight564.63 g/mol
CAS Number1857417-13-0
Oral Bioavailability (in mice)~75%
Table 3: Chemical Properties of this compound [1][10]

Preclinical studies in mouse models of leukemia have shown that prolonged treatment with this compound (up to 38 days) did not induce any significant toxicity, as indicated by stable body weight and no morphological changes in the liver and kidney.[1][10] While comprehensive off-target profiling and formal toxicology studies in the context of osteosarcoma are yet to be published, these initial findings suggest a favorable safety profile for this compound.

Future Directions and Conclusion

The preclinical data presented in this whitepaper strongly support the continued investigation of this compound as a potential therapeutic agent for osteosarcoma. The potent in vitro and in vivo activity, coupled with a clear mechanism of action targeting a key epigenetic vulnerability, makes this compound a compelling candidate for further development.

Future research should focus on:

  • Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapy agents used in osteosarcoma.

  • Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment. The higher sensitivity of p53-mutated cell lines warrants further investigation.

  • Advanced Preclinical Models: Evaluating the efficacy of this compound in patient-derived xenograft (PDX) and orthotopic models of osteosarcoma to better recapitulate the human disease.

  • Formal Toxicology Studies: Conducting comprehensive safety and toxicology studies to support a potential Investigational New Drug (IND) application.

References

The Menin-MLL Inhibitor MI-503: A Technical Guide to its Impact on HOXA9 and MEIS1 Expression in MLL-Rearranged Leukemias

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of MI-503, a potent and selective small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This interaction is a critical driver of leukemogenesis in MLL-rearranged (MLL-r) acute leukemias, which are characterized by the aberrant expression of downstream target genes, including the key oncogenes HOXA9 and MEIS1. This document details the mechanism of action of this compound, presents quantitative data on its efficacy in preclinical models, and provides detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's therapeutic potential.

Introduction: The Menin-MLL Interaction as a Therapeutic Target

Acute leukemias with rearrangements of the Mixed Lineage Leukemia (KMT2A) gene are aggressive hematological malignancies with a generally poor prognosis, particularly in pediatric patients. The MLL fusion proteins resulting from these rearrangements require interaction with the scaffold protein Menin to drive their oncogenic program. This complex binds to the chromatin and activates the expression of target genes, most notably the homeobox gene HOXA9 and its cofactor MEIS1, which are essential for leukemic transformation and maintenance.

The critical dependency of MLL-r leukemias on the Menin-MLL interaction has made it an attractive therapeutic target. This compound is a small molecule designed to specifically disrupt this interaction, thereby inhibiting the transcriptional activation of HOXA9 and MEIS1, leading to cell differentiation and apoptosis in MLL-r leukemia cells.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor, binding to a pocket on Menin that is normally occupied by the MLL protein. This disruption prevents the recruitment of the MLL fusion protein complex to target gene promoters, leading to a downstream cascade of events including:

  • Reduced Histone Methylation: The MLL protein is a histone methyltransferase that trimethylates histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription. By displacing the MLL fusion protein, this compound leads to a reduction in H3K4me3 at the promoters of target genes like HOXA9 and MEIS1.

  • Transcriptional Repression: The loss of the activating H3K4me3 mark results in the transcriptional repression of HOXA9 and MEIS1.

  • Induction of Differentiation and Apoptosis: The downregulation of the HOXA9/MEIS1 transcriptional program induces myeloid differentiation and triggers apoptosis in MLL-rearranged leukemia cells.

dot

cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 This compound Intervention Menin Menin MLL_WT Wild-Type MLL Menin->MLL_WT Interaction HOXA9_MEIS1_norm HOXA9 / MEIS1 (Normal Expression) MLL_WT->HOXA9_MEIS1_norm Activates HSC Hematopoietic Stem Cell Differentiation HOXA9_MEIS1_norm->HSC Menin_leu Menin MLL_fusion MLL Fusion Protein Menin_leu->MLL_fusion Interaction HOXA9_MEIS1_up HOXA9 / MEIS1 (Upregulated) MLL_fusion->HOXA9_MEIS1_up Strongly Activates Leukemia Leukemic Transformation HOXA9_MEIS1_up->Leukemia MI503 This compound Menin_inhibited Menin MI503->Menin_inhibited Binds to & Inhibits MLL_fusion_blocked MLL Fusion Protein Menin_inhibited->MLL_fusion_blocked Interaction Blocked HOXA9_MEIS1_down HOXA9 / MEIS1 (Downregulated) MLL_fusion_blocked->HOXA9_MEIS1_down Activation Inhibited Differentiation_Apoptosis Differentiation & Apoptosis HOXA9_MEIS1_down->Differentiation_Apoptosis

Caption: Signaling pathway of Menin-MLL interaction and this compound's mechanism.

Quantitative Data on the Efficacy of this compound

The preclinical efficacy of this compound has been demonstrated in various MLL-rearranged leukemia models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
Cell LineMLL FusionAssay TypeGI50 (nM)Treatment DurationReference
MV4;11MLL-AF4Proliferation200 - 5707-10 days[1][2]
MOLM-13MLL-AF9Proliferation250 - 5707 days[1][2]
Murine BMCsMLL-AF9Proliferation2207 days[1][3]
Murine BMCsHoxa9/Meis1Proliferation> 50007 days[3]

GI50: The concentration of a drug that causes 50% inhibition of cell growth. BMCs: Bone Marrow Cells.

Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models
Xenograft ModelTreatmentTumor Volume ReductionSurvival BenefitReference
MV4;11This compound (60 mg/kg, i.p., daily)> 80%Significantly increased[1][3]
HepG2 (HCC)This compound (35 mg/kg, i.p., daily)> 50%Not reported[4]
Hep3B (HCC)This compound (35 mg/kg, i.p., daily)> 50%Not reported[4]
143B (Osteosarcoma)This compoundProfoundly inhibitedNot reported[5]

i.p.: intraperitoneal HCC: Hepatocellular Carcinoma

Table 3: Impact of this compound on HOXA9 and MEIS1 Expression
Cell Line/ModelTreatmentHOXA9 ExpressionMEIS1 ExpressionTime PointReference
MLL-AF9 BMCsThis compound (sub-µM)Markedly reducedMarkedly reduced6 days[1][6]
MV4;11This compound (0.2-0.6 µM)Markedly reducedMarkedly reduced10 and 30 days[1]
MV4;11 XenograftThis compound (60 mg/kg)Significantly reducedSignificantly reduced38 days[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Leukemia cell lines (e.g., MV4;11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at a density of 0.5-1.0 x 10^5 cells/mL in a 96-well plate in a final volume of 100 µL per well.[7] Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72-96 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Treated and control cells

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • 1X Binding Buffer (HEPES buffered saline with Ca2+)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells (including supernatant for suspension cells) and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

qRT-PCR is used to quantify the mRNA levels of HOXA9 and MEIS1.

Materials:

  • Treated and control cells

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Gene-specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB, or 18S rRNA)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Extract total RNA from cells according to the manufacturer's protocol. Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, primers, and master mix.

  • Thermal Cycling: Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the occupancy of MLL fusion proteins and the status of histone modifications at the HOXA9 and MEIS1 promoters.

Materials:

  • Treated and control cells

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis and sonication buffers

  • Antibodies against MLL, Menin, H3K4me3, and IgG (as a control)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with specific antibodies overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing: Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

  • DNA Purification: Purify the DNA using a DNA purification kit.

  • Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of HOXA9 and MEIS1.

Visualizing Workflows and Relationships

dot

cluster_assays Experimental Assays cluster_endpoints Data Endpoints start Start: MLL-r Leukemia Cells treatment Treat with this compound (or Vehicle Control) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V Staining) treatment->apoptosis gene_expression Gene Expression (qRT-PCR for HOXA9/MEIS1) treatment->gene_expression chip Chromatin Occupancy (ChIP-qPCR) treatment->chip gi50 Determine GI50 viability->gi50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant expression_levels Relative mRNA Levels gene_expression->expression_levels promoter_binding Promoter Occupancy chip->promoter_binding

Caption: Generalized experimental workflow for assessing this compound's impact.

Conclusion

This compound represents a promising therapeutic agent for the treatment of MLL-rearranged leukemias. Its targeted mechanism of action, which leads to the specific downregulation of the key oncogenic drivers HOXA9 and MEIS1, has been robustly demonstrated in preclinical studies. This technical guide provides researchers and drug development professionals with a comprehensive overview of the data supporting the efficacy of this compound and the experimental methodologies required to further investigate its therapeutic potential. The continued development of Menin-MLL inhibitors like this compound holds significant promise for improving outcomes for patients with these aggressive leukemias.

References

Methodological & Application

Application Notes and Protocols for MI-503 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of MI-503, a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, in mouse xenograft models. The following information is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.

Mechanism of Action

This compound functions by disrupting the critical protein-protein interaction between menin and MLL fusion proteins, which are key drivers in certain types of leukemia, such as those with MLL rearrangements.[1][2] This disruption leads to a decrease in the expression of downstream target genes like HOXA9 and MEIS1, which are essential for leukemogenesis.[3][4] The inhibition of the menin-MLL interaction ultimately results in the suppression of tumor growth and has shown efficacy in various cancer models, including MLL-rearranged leukemia, osteosarcoma, and hepatocellular carcinoma.[4][5][6]

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by this compound.

MI503_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction MLL1 MLL1 DNA DNA MLL_fusion->DNA Binds to H3K4me3 H3K4me3 DNA->H3K4me3 Leads to Target_Genes Target Genes (e.g., HOXA9, MEIS1, c-Myc) H3K4me3->Target_Genes Activates Transcription Leukemogenic Gene Transcription Target_Genes->Transcription Proliferation Tumor Growth & Survival Transcription->Proliferation MI503 This compound MI503->Menin Inhibits caption This compound inhibits the Menin-MLL interaction.

Caption: this compound disrupts the Menin-MLL fusion protein interaction.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound across different mouse xenograft models as reported in various studies.

Table 1: Efficacy of this compound in MLL Leukemia Xenograft Models

Cell LineMouse StrainThis compound DoseAdministration RouteDosing ScheduleOutcomeReference
MV4;11BALB/c nude60 mg/kgIntraperitoneal (i.p.)Once daily>80% reduction in tumor volume; complete tumor regression in 2/6 mice.[4]
MLL-AF9----Marked delay in leukemia progression and reduced tumor burden.[3]

Table 2: Efficacy of this compound in Osteosarcoma Xenograft Models

Cell LineMouse StrainThis compound DoseAdministration RouteDosing ScheduleOutcomeReference
143B-10 mg/kgIntraperitoneal (i.p.)Once daily for 13 daysSignificant inhibition of tumor growth.[5]

Table 3: Efficacy of this compound in Hepatocellular Carcinoma (HCC) Xenograft Models

Cell LineMouse StrainThis compound DoseAdministration RouteDosing ScheduleOutcomeReference
HepG2Athymic nude35 mg/kgIntraperitoneal (i.p.)Once daily>50% reduction in tumor growth.[6]
Hep3BAthymic nude35 mg/kgIntraperitoneal (i.p.)Once daily>50% reduction in tumor growth.[6]

Experimental Protocols

I. Mouse Xenograft Model Establishment

This protocol describes the subcutaneous implantation of cancer cells to establish a xenograft model.

Materials:

  • Cancer cell line of interest (e.g., MV4;11, 143B, HepG2)

  • 4-6 week old female BALB/c nude or athymic nude mice

  • Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Syringes and needles (27-30 gauge)

  • Animal handling and restraint equipment

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Culture the selected cancer cells under standard conditions to achieve the desired number for injection.

  • Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 5 x 10^7 cells/mL.

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a palpable size (e.g., ~100 mm³).

II. Preparation and Administration of this compound

This protocol outlines the preparation of this compound for intraperitoneal administration.

Materials:

  • This compound compound

  • Vehicle solution (e.g., 25% DMSO, 25% PEG400, 50% PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles (27-30 gauge)

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.

  • Prepare the vehicle solution. For example, to prepare 1 mL of vehicle, mix 250 µL DMSO, 250 µL PEG400, and 500 µL PBS.[3]

  • Dissolve the calculated amount of this compound in the vehicle to achieve the final desired concentration.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Administer the this compound solution to the mice via intraperitoneal (i.p.) injection once daily. The injection volume should be calculated based on the mouse's body weight (e.g., 100 µL for a 20g mouse at a 10 mg/kg dose).

III. Tumor Growth Monitoring and Efficacy Evaluation

This protocol details the process of monitoring tumor growth and evaluating the efficacy of this compound treatment.

Materials:

  • Calipers

  • Animal scale

  • Data recording sheets

Procedure:

  • Measure the tumor dimensions (length and width) using calipers every 2-3 days.

  • Calculate the tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.

  • Record the body weight of each mouse at each measurement time point to monitor for toxicity.

  • Continue treatment for the planned duration (e.g., 10-38 days).

  • At the end of the study, euthanize the mice according to approved IACUC protocols and excise the tumors.

  • Measure the final tumor weight.

  • Analyze the data by comparing the tumor growth rates and final tumor weights between the vehicle-treated and this compound-treated groups.

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for an in vivo study using this compound.

experimental_workflow start Start cell_culture Cancer Cell Culture start->cell_culture xenograft Xenograft Implantation cell_culture->xenograft tumor_growth Tumor Growth Monitoring xenograft->tumor_growth treatment_start Treatment Initiation (Tumor ~100mm³) tumor_growth->treatment_start treatment This compound or Vehicle Administration (Daily) treatment_start->treatment monitoring Tumor & Body Weight Measurement (2-3 days) treatment->monitoring endpoint Study Endpoint monitoring->endpoint endpoint->monitoring No euthanasia Euthanasia & Tumor Excision endpoint->euthanasia Yes analysis Data Analysis euthanasia->analysis end End analysis->end

Caption: Workflow for this compound xenograft studies.

Safety and Toxicology

Prolonged treatment with this compound (up to 38 days) has been shown to be well-tolerated in mice, with no significant alterations in body weight or morphological changes in the liver and kidney.[4][7] Furthermore, this compound does not appear to impair normal hematopoiesis in vivo.[4][7]

Conclusion

This compound is a promising therapeutic agent that has demonstrated significant anti-tumor activity in various preclinical mouse xenograft models. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the therapeutic potential of this menin-MLL inhibitor. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible results.

References

Application Note: Genome-Wide Profiling of MLL1 Occupancy Following MI-503 Treatment Using ChIP-seq

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The protein-protein interaction between Menin and the histone methyltransferase Mixed Lineage Leukemia 1 (MLL1) is a critical driver in the pathogenesis of certain cancers, particularly MLL-rearranged (MLL-r) acute leukemias and hepatocellular carcinoma.[1][2][3] This interaction is essential for tethering the MLL1 complex to chromatin, leading to the trimethylation of histone H3 at lysine 4 (H3K4me3) at target gene promoters, which in turn drives the expression of oncogenic genes such as HOXA9 and MEIS1.[4][5][6][7]

MI-503 is a potent, selective, and orally bioavailable small molecule that disrupts the Menin-MLL1 interaction by binding directly to Menin with a low nanomolar affinity.[2][4][5] This inhibition blocks the recruitment of the MLL1 complex to target genes, leading to a reduction in H3K4me3 levels and subsequent transcriptional repression of key oncogenes.[1][8] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate these genome-wide changes.[9] This document provides a detailed protocol for performing a ChIP-seq experiment to map the occupancy of MLL1 or H3K4me3 following treatment with this compound.

Mechanism of Action of this compound

This compound competitively inhibits the interaction between MLL1 and Menin. It occupies the binding pocket on Menin that is normally recognized by MLL1, effectively displacing MLL1 and its associated fusion proteins from chromatin.[2][5][10] This leads to a decrease in H3K4me3 at the promoters of MLL1 target genes, inhibiting their transcription and inducing differentiation and apoptosis in cancer cells.[1][8]

MI503_Mechanism cluster_0 Normal State cluster_1 After this compound Treatment Menin Menin MLL1 MLL1 Complex Menin->MLL1 Interaction DNA Target Gene Promoter (e.g., HOXA9) MLL1->DNA Binds & Activates Menin_i Menin MLL1_i MLL1 Complex Menin_i->MLL1_i Interaction Blocked DNA_i Target Gene Promoter MLL1_i->DNA_i Binding Disrupted MI503 This compound MI503->Menin_i Binds & Inhibits

Figure 1: Mechanism of this compound Action.

Experimental Protocols

This protocol is optimized for human MLL-rearranged leukemia cell lines such as MOLM-13 or MV4;11.

I. Cell Culture and this compound Treatment

  • Cell Culture: Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C.[5]

  • Treatment: Seed cells at a density of 5 x 10⁵ cells/mL. Add this compound to the desired final concentration (e.g., 1 µM) or an equivalent volume of DMSO for the vehicle control.

  • Incubation: Incubate the cells for the desired duration. Gene expression changes can be observed as early as 48 hours, with more pronounced effects on cell differentiation and viability seen after 4-7 days.[11][12] For ChIP-seq, a treatment duration of 48 to 96 hours is often sufficient to observe significant changes in protein occupancy.[13]

Table 1: Recommended this compound Treatment Conditions

Cell Line Cancer Type This compound GI₅₀ (Growth Inhibition) Recommended ChIP-seq Concentration Recommended Duration
MOLM-13 MLL-r AML ~250-500 nM[4] 0.5 - 1 µM 48 - 96 hours
MV4;11 MLL-r AML ~250-500 nM[4] 0.5 - 1 µM 48 - 96 hours
HepG2 Hepatocellular Carcinoma ~14 nM (IC₅₀)[1][3] 50 - 100 nM 72 - 96 hours

| RS4;11 | MLL-r ALL | Varies | 0.5 - 1 µM | 48 - 96 hours |

Experimental_Workflow A 1. Cell Culture (e.g., MOLM-13) B 2. This compound Treatment (e.g., 1 µM, 48h) vs. DMSO A->B C 3. Cross-linking (Formaldehyde) B->C D 4. Cell Lysis & Chromatin Shearing (Sonication) C->D E 5. Immunoprecipitation (IP) (Anti-MLL1 or Anti-H3K4me3 Ab) D->E F 6. Reverse Cross-linking & DNA Purification E->F G 7. Library Preparation F->G H 8. Next-Generation Sequencing (NGS) G->H

Figure 2: Overall ChIP-seq Experimental Workflow.

II. Chromatin Immunoprecipitation (ChIP)

This protocol is a standard cross-linking ChIP protocol adapted for suspension cells.[14]

  • Cross-linking:

    • Harvest approximately 2-4 x 10⁷ cells per IP by centrifugation.

    • Resuspend the cell pellet in 10 mL of fresh media.

    • Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rotation.

    • Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

    • Wash cells twice with 10 mL of ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Resuspend the cell pellet in 1 mL of ChIP Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[14]

    • Incubate on ice for 10 minutes.

    • Shear the chromatin by sonication to an average size of 200-600 bp. Optimization is critical; verify fragment size by running an aliquot on an agarose gel.

  • Immunoprecipitation (IP):

    • Centrifuge the sonicated lysate at high speed to pellet debris.

    • Pre-clear the supernatant by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

    • Set aside 1-2% of the pre-cleared lysate as the "Input" control.

    • Incubate the remaining lysate overnight at 4°C with a ChIP-grade primary antibody (e.g., anti-MLL1 N-terminus or anti-H3K4me3).

    • Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.[14][15]

    • Elute the chromatin from the beads using a freshly prepared Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

  • Reverse Cross-linking and DNA Purification:

    • Add NaCl to the eluates and the input sample to a final concentration of 200 mM.

    • Incubate at 65°C for 4-6 hours or overnight to reverse the cross-links.

    • Add RNase A and incubate for 30 minutes at 37°C.[16]

    • Add Proteinase K and incubate for 2 hours at 45°C.[16]

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

III. Library Preparation and Sequencing

  • Quantify DNA: Quantify the purified ChIP and Input DNA using a high-sensitivity fluorometric method (e.g., Qubit).

  • Library Preparation: Use a commercial ChIP-seq library preparation kit suitable for low DNA input. Follow the manufacturer's protocol for end-repair, A-tailing, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the libraries on a compatible next-generation sequencing platform (e.g., Illumina), aiming for at least 20-30 million single-end 50 bp reads per sample.

Data Analysis

A standard bioinformatics pipeline is used to analyze the ChIP-seq data.

Data_Analysis_Workflow A 1. Raw Reads (FASTQ) Quality Control (FastQC) B 2. Alignment to Reference Genome (e.g., Bowtie2, BWA) -> BAM files A->B C 3. Peak Calling (e.g., MACS2) vs. Input Control B->C D 4. Differential Binding Analysis (this compound vs. DMSO) C->D E 5. Peak Annotation & Functional Analysis (Assign peaks to nearest genes, GO, Pathway Analysis) D->E

Figure 3: Bioinformatic Data Analysis Pipeline.

Expected Results

Treatment with this compound is expected to cause a significant reduction in MLL1 binding at its target gene promoters.[13] This will be observed as a loss of ChIP-seq peaks or a significant decrease in peak intensity at these loci in the this compound treated samples compared to the DMSO control. Consequently, a ChIP-seq experiment for the H3K4me3 mark should show a corresponding decrease in this active histone mark at the same promoters.[1][8]

Table 2: Hypothetical ChIP-qPCR Validation Data

Before proceeding to expensive sequencing, it is highly recommended to validate the ChIP experiment by qPCR on known target genes.[9]

Gene LocusSample% Input (Mean ± SD)Fold Enrichment (vs. IgG)
HOXA9 Promoter DMSO (MLL1-IP)1.5 ± 0.230.0
This compound (MLL1-IP)0.3 ± 0.056.0
DMSO (IgG-IP)0.05 ± 0.011.0
MYC Promoter DMSO (MLL1-IP)1.2 ± 0.1524.0
This compound (MLL1-IP)0.25 ± 0.045.0
DMSO (IgG-IP)0.05 ± 0.011.0
Negative Locus DMSO (MLL1-IP)0.06 ± 0.021.2
(Gene Desert)This compound (MLL1-IP)0.05 ± 0.011.0

Troubleshooting

ProblemPotential CauseSuggested Solution
Low ChIP DNA Yield Inefficient cross-linking, cell lysis, or IP.Optimize cross-linking time. Ensure complete cell lysis. Use a high-quality, validated ChIP-grade antibody.
High Background Incomplete chromatin shearing. Insufficient washing.Optimize sonication to achieve 200-600 bp fragments. Increase the number or stringency of wash steps.
No Difference Between this compound and DMSO This compound was inactive or not used at an effective concentration/duration.Verify the activity of this compound with a viability or gene expression assay (qRT-PCR for HOXA9). Perform a dose-response and time-course experiment.
PCR Bias in Library Too many PCR cycles during library preparation.Minimize PCR cycles to the lowest number that provides sufficient material for sequencing (typically 10-15 cycles).

References

Application Notes: Unraveling Menin-MLL Disruption with MI-503

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in the pathogenesis of acute leukemias characterized by MLL gene rearrangements.[1] The MLL fusion proteins resulting from chromosomal translocations depend on their interaction with menin to maintain their leukemogenic activity.[2][3] This dependency presents a compelling therapeutic target. MI-503 is a potent, orally bioavailable small molecule inhibitor designed to specifically disrupt this menin-MLL protein-protein interaction, thereby representing a promising therapeutic strategy for MLL-rearranged leukemias and other cancers where this interaction is vital.[4][5]

Mechanism of Action

Menin acts as a scaffold protein, essential for recruiting MLL fusion proteins to target genes, such as HOXA9 and MEIS1.[3][5] This recruitment leads to the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription. The subsequent upregulation of genes like HOXA9 and MEIS1 promotes cell proliferation and blocks differentiation, leading to leukemogenesis.[1][5]

This compound functions by binding to a pocket on the menin protein that is crucial for its interaction with MLL.[4] By occupying this site, this compound competitively inhibits the menin-MLL interaction. This disruption prevents the recruitment of the MLL fusion complex to chromatin, leading to a reduction in H3K4me3 levels at target gene promoters and subsequent transcriptional repression of key oncogenes like HOXA9 and MEIS1.[2][5][6] Studies have shown that treatment with this compound leads to a dose-dependent reduction in menin protein levels in MLL-rearranged leukemia cell lines, which occurs via the ubiquitin-proteasome pathway.[7]

Quantitative Data Summary

This compound demonstrates potent and selective activity against leukemia cells harboring MLL translocations, while showing minimal effect on cells without these rearrangements.[2][6] Its efficacy is often measured by the half-maximal inhibitory concentration (IC50) for the menin-MLL interaction and the half-maximal growth inhibitory concentration (GI50) in cellular assays.

ParameterValueCell Line(s) / ConditionCitation
IC50 14.7 nMCell-free menin-MLL interaction assay[6]
GI50 0.22 µMMurine bone marrow cells (MLL-AF9 transformed)[4][6]
GI50 Range 250 nM - 570 nMPanel of human MLL leukemia cell lines (e.g., MV4;11, MOLM13)[2][6]
GI50 Range 0.5 µM - 3.2 µMPanel of hepatocellular carcinoma cell lines (12-day treatment)[8]

Protocols: Western Blot Analysis

Western blotting is a crucial technique to validate the mechanism of action of this compound by assessing the levels of key proteins in the menin-MLL pathway. This includes verifying the downregulation of menin itself, the reduction of histone marks like H3K4me3, and the decreased expression of downstream targets such as HOXA9 and MEIS1.

Detailed Protocol: Western Blot for Menin and Downstream Targets

This protocol is designed for researchers using MLL-rearranged human leukemia cell lines such as MV4;11 or THP-1.[7]

1. Cell Culture and Treatment with this compound

  • Culture MV4;11 or THP-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in 6-well plates at a density of 5x10⁵ cells/mL.

  • Prepare stock solutions of this compound in DMSO.

  • Treat cells with varying concentrations of this compound (e.g., 0, 1, 3 µM) or a vehicle control (DMSO) for a specified duration. For menin protein degradation, an 8-hour treatment is effective.[7] For downstream effects on gene expression, longer treatments (24-96 hours) may be required.[9]

2. Protein Extraction

  • Harvest cells by centrifugation at 500 x g for 5 minutes. Wash the cell pellet once with ice-cold PBS.

  • For whole-cell lysates, add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • For nuclear extracts (recommended for histone analysis), use a nuclear/cytoplasmic fractionation kit according to the manufacturer's instructions. Histone H3 can be used as a nuclear loading control.[10]

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate and store it at -80°C.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer's protocol.

  • Normalize the concentration of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE and Protein Transfer

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

  • Load 20-40 µg of protein per lane into a 4-20% Tris-Glycine polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Primary Antibodies:

      • Anti-Menin

      • Anti-H3K4me3

      • Anti-HOXA9

      • Anti-MEIS1

      • Anti-β-actin (Loading control)

      • Anti-Histone H3 (Nuclear loading control)

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using software like ImageJ.[7] Normalize the intensity of the target protein band to the corresponding loading control band (e.g., β-actin or Histone H3) to determine the relative change in protein expression upon this compound treatment.

References

Application Notes and Protocols for MI-503 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of MI-503, a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. The following protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of this compound in various cancer models.

Introduction

This compound is an orally bioavailable small-molecule inhibitor that disrupts the critical interaction between menin and MLL fusion proteins, which are key drivers in certain types of leukemias, such as those with MLL rearrangements.[1][2] This interaction is essential for the leukemogenic activity of MLL fusion proteins. By inhibiting this interaction, this compound has been shown to induce differentiation and apoptosis in MLL-rearranged leukemia cells and demonstrates significant anti-tumor activity in in vivo models.[1][3] This document provides detailed information on its dosage, treatment schedules, and relevant experimental protocols based on published preclinical studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies involving this compound.

Table 1: this compound Dosage and Administration in Murine Models

Animal ModelCancer TypeThis compound DosageAdministration RouteTreatment FrequencyStudy DurationReference
BALB/c nude mice (MV4;11 xenograft)MLL-rearranged Leukemia60 mg/kgIntraperitoneal (i.p.)Once daily35-38 days[1][3]
BALB/c nude mice (MV4;11 xenograft)MLL-rearranged Leukemia30 mg/kgOral (p.o.)Not specifiedPharmacokinetic study[1]
BALB/c nude mice (HepG2 xenograft)Hepatocellular Carcinoma35 mg/kgIntraperitoneal (i.p.)Once dailyNot specified[4]
BALB/c nude mice (Hep3B xenograft)Hepatocellular Carcinoma35 mg/kgIntraperitoneal (i.p.)Once dailyNot specified[4]
ICR miceCholesteatoma50 µMTopical injectionNot specified14 days[5]
OMS miceHypergastrinemiaNot specifiedIntraperitoneal (i.p.)Not specified1 month[6]

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValueAdministration RouteDosageReference
Oral Bioavailability~75%Oral (p.o.)30 mg/kg or 100 mg/kg[1][7]
Peak Plasma ConcentrationHighIntravenous (i.v.) & Oral (p.o.)15 mg/kg (i.v.), 30 or 100 mg/kg (p.o.)[1]

Signaling Pathway and Experimental Workflow

Signaling Pathway of Menin-MLL Inhibition by this compound

The diagram below illustrates the mechanism of action of this compound. In MLL-rearranged leukemias, the MLL fusion protein interacts with menin, leading to the trimethylation of histone H3 at lysine 4 (H3K4me3) at target gene loci, such as HOXA9 and MEIS1. This results in increased expression of these genes, which promotes leukemogenesis. This compound competitively binds to menin, disrupting the menin-MLL interaction. This leads to a decrease in H3K4me3 levels at target promoters, resulting in the downregulation of oncogenic gene expression and subsequent anti-leukemic effects.

Menin_MLL_Inhibition cluster_nucleus Cell Nucleus cluster_drug_action Therapeutic Intervention cluster_outcome Therapeutic Outcome MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction DNA Target Gene Promoter (e.g., HOXA9, MEIS1) Menin->DNA Recruitment MI503 This compound Reduced_H3K4me3 Reduced H3K4me3 H3K4me3 H3K4me3 DNA->H3K4me3 H3K4 Trimethylation Transcription Gene Expression (Leukemogenesis) H3K4me3->Transcription Activation MI503->Menin Reduced_Transcription Reduced Gene Expression Reduced_H3K4me3->Reduced_Transcription Leads to Anti_Leukemic_Effects Anti-Leukemic Effects (Differentiation, Apoptosis) Reduced_Transcription->Anti_Leukemic_Effects Results in

Caption: Mechanism of this compound in disrupting the Menin-MLL interaction.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.

InVivo_Workflow start Start cell_culture 1. Cell Culture (e.g., MV4;11 cells) start->cell_culture injection 2. Subcutaneous Injection of Cells into Mice cell_culture->injection tumor_growth 3. Tumor Growth Monitoring injection->tumor_growth treatment_start 4. Treatment Initiation (Tumor volume ~100 mm³) tumor_growth->treatment_start treatment_groups 5. Randomize into Treatment Groups (Vehicle vs. This compound) treatment_start->treatment_groups daily_treatment 6. Daily Administration (e.g., i.p. injection) treatment_groups->daily_treatment monitoring 7. Monitor Tumor Volume and Body Weight daily_treatment->monitoring monitoring->daily_treatment Continue Treatment endpoint 8. Endpoint Criteria Met (e.g., Tumor size, Study duration) monitoring->endpoint euthanasia 9. Euthanasia and Tissue Collection endpoint->euthanasia Yes analysis 10. Data Analysis (Tumor growth inhibition, Gene expression) euthanasia->analysis end End analysis->end

Caption: Workflow for an in vivo xenograft study with this compound.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG400 (Polyethylene glycol 400)

  • Phosphate-buffered saline (PBS) or Saline

  • Sterile, light-protected tubes

  • Vortex mixer

  • Sterile syringes and needles

Procedure for Intraperitoneal (i.p.) Injection Formulation:

  • Prepare a stock solution of this compound in DMSO.

  • For the final working solution, prepare a vehicle solution consisting of 25% DMSO, 25% PEG400, and 50% PBS.[7]

  • Dissolve the this compound stock solution in the vehicle to achieve the desired final concentration for dosing (e.g., for a 60 mg/kg dose in a 20g mouse, the concentration will depend on the injection volume).

  • Ensure the solution is clear and homogenous. If precipitation occurs, gentle warming and vortexing may be required.

  • Prepare fresh daily before administration and protect from light.

Procedure for Oral (p.o.) Gavage Formulation:

  • While specific oral formulations for this compound are mentioned to have high bioavailability, detailed public protocols are less common.[1][7] A common approach for similar compounds involves suspension in a vehicle like 0.5% methylcellulose with 0.1% Tween-80 in water. Formulation development and testing are recommended.

In Vivo Xenograft Efficacy Study

Animal Model:

  • 4-6 week old female BALB/c nude mice.[7]

Cell Line:

  • MV4;11 (human MLL-rearranged leukemia cell line).[7]

Procedure:

  • Cell Implantation: Subcutaneously inject 1 x 10⁷ MV4;11 cells in a mixture of serum-free medium and Matrigel (1:1 ratio) into the flank of each mouse.[1]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=6-9 per group).[3][4][7]

  • Drug Administration:

    • Treatment Group: Administer this compound (e.g., 60 mg/kg) via intraperitoneal injection once daily.[1][3]

    • Control Group: Administer the vehicle solution using the same volume and route as the treatment group.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.[1]

  • Endpoint and Analysis:

    • Euthanize the mice when tumors reach the predetermined endpoint size as per institutional guidelines, or at the end of the study period (e.g., 35-38 days).[1][3]

    • Excise tumors and measure their final weight and volume.

    • Collect tissues (tumor, liver, kidney) for pharmacodynamic (e.g., qRT-PCR for HOXA9, MEIS1 expression) and toxicity (e.g., H&E staining) analyses.[1]

Safety and Toxicity

Prolonged treatment with this compound at efficacious doses (e.g., 60 mg/kg daily for 38 days) has been shown to be well-tolerated in mice, with no significant alterations in body weight or morphological changes in the liver and kidney tissues.[1][8] Furthermore, studies have indicated that this compound does not impair normal hematopoiesis in mice, suggesting a favorable therapeutic window.[1] In studies involving combination with sorafenib, no substantial signs of toxicity were observed.[4]

References

Application Notes and Protocols for Cell Viability Assay Using MI-503

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-503 is a potent and selective small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3] This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are drivers of certain types of acute leukemia.[3][4][5] this compound disrupts the Menin-MLL complex, leading to the downregulation of downstream target genes such as HOXA9 and MEIS1, thereby inhibiting cancer cell proliferation and inducing differentiation.[6][7] These application notes provide a detailed protocol for assessing the effect of this compound on cell viability in cancer cell lines.

Mechanism of Action

Menin is a nuclear protein that acts as a scaffold, interacting with various proteins to regulate gene expression.[4] In MLL-rearranged leukemias, Menin binds to the MLL fusion protein, a product of chromosomal translocation.[5] This interaction is essential for the recruitment of the MLL fusion protein to its target genes, leading to aberrant gene expression and leukemogenesis.[4][5] this compound competitively binds to a pocket on Menin that is critical for the MLL interaction, thereby disrupting the Menin-MLL complex.[2] This disruption leads to the dissociation of the complex from chromatin, a decrease in histone H3 lysine 4 (H3K4) methylation, and subsequent transcriptional repression of MLL target genes, ultimately resulting in anti-leukemic effects.[7]

Menin-MLL Signaling Pathway

Menin_MLL_Signaling cluster_0 Normal State (No Inhibition) cluster_1 With this compound Inhibition Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction Chromatin Chromatin (Target Genes: HOXA9, MEIS1) MLL_Fusion->Chromatin Binds to H3K4me3 H3K4me3 Chromatin->H3K4me3 Results in Transcription Gene Transcription H3K4me3->Transcription Promotes Proliferation Leukemic Cell Proliferation Transcription->Proliferation Drives MI503 This compound Menin_Inhibited Menin MI503->Menin_Inhibited Binds & Inhibits MLL_Fusion_Inhibited MLL Fusion Protein Menin_Inhibited->MLL_Fusion_Inhibited Interaction Blocked Chromatin_Inhibited Chromatin (Target Genes) MLL_Fusion_Inhibited->Chromatin_Inhibited Binding Prevented H3K4me3_Down Reduced H3K4me3 Chromatin_Inhibited->H3K4me3_Down Leads to Transcription_Down Reduced Gene Transcription H3K4me3_Down->Transcription_Down Results in Proliferation_Down Inhibited Proliferation Transcription_Down->Proliferation_Down Causes

Caption: this compound Mechanism of Action

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50), growth inhibitory concentration (GI50), or effective concentration (EC50) values of this compound can vary depending on the cell line and the assay conditions. The following table summarizes reported values for different cancer cell lines.

Cell LineCancer TypeAssay TypeDurationValue (µM)Reference
MV4;11MLL-rearranged LeukemiaMTT7 days0.25 - 0.57[1][6]
MOLM-13MLL-rearranged LeukemiaMTT7 days0.25 - 0.57[6]
MLL-AF9 BMCMLL-rearranged LeukemiaMTT7 days0.22[2][6]
143BOsteosarcomaCCK-87 days0.13[8][9]
HOSOsteosarcomaCCK-87 days0.16[9]
Saos-2OsteosarcomaCCK-87 days0.29[9]
SKES1OsteosarcomaCCK-87 days0.89[8]
MG-63OsteosarcomaCCK-87 days2.1[8]
U2OSOsteosarcomaCCK-87 days1.2[8]
HepG2Hepatocellular CarcinomaMTT12 days~1.0[10]
Hep3BHepatocellular CarcinomaMTT12 days~2.5[10]

Experimental Protocol: Cell Viability Assay

This protocol details the steps for determining the effect of this compound on the viability of adherent or suspension cancer cells using a colorimetric assay such as MTT or a luminescent assay like CellTiter-Glo.

Materials

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates (clear for colorimetric assays, white for luminescent assays)

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo® Luminescent Cell Viability Assay kit)

  • Reagent for lysing cells and solubilizing formazan (for MTT assay, e.g., acidic isopropanol or DMSO)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance or luminescence

Experimental Workflow

Cell_Viability_Workflow A 1. Prepare this compound Stock Solution C 3. Prepare Serial Dilutions of this compound A->C B 2. Seed Cells in 96-Well Plate D 4. Treat Cells with this compound B->D C->D E 5. Incubate for 7-10 Days D->E F 6. Add Cell Viability Reagent E->F G 7. Incubate as per Reagent Protocol F->G H 8. Measure Signal (Absorbance/Luminescence) G->H I 9. Data Analysis (Calculate % Viability and IC50) H->I

Caption: Cell Viability Assay Workflow

Procedure

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C or -80°C for long-term storage.[2] Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density. This density should allow for logarithmic growth throughout the duration of the experiment. A typical starting point is 2,000-5,000 cells per well.

    • Include wells for "cells only" (untreated control) and "media only" (blank).

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach (for adherent cells) and recover.

  • Preparation of this compound Working Solutions:

    • On the day of treatment, thaw the this compound stock solution.

    • Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is to perform a 1:2 or 1:3 serial dilution to cover a wide range of concentrations (e.g., from 10 µM down to low nM).

    • Also, prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).

  • Cell Treatment:

    • Carefully remove the medium from the wells (for adherent cells).

    • Add 100 µL of the prepared this compound dilutions and the vehicle control to the appropriate wells in triplicate or quadruplicate.

  • Incubation:

    • Incubate the plate for a prolonged period, typically 7 to 10 days, as the effects of this compound on cell proliferation are time-dependent.[2][6]

    • If the incubation period is long, it may be necessary to replenish the medium with fresh this compound-containing medium every 3-4 days.[2]

  • Cell Viability Measurement (Example with MTT):

    • Approximately 4 hours before the end of the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 4 hours to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

    • For luminescent assays like CellTiter-Glo, follow the manufacturer's protocol, which typically involves adding the reagent, incubating for a short period, and measuring luminescence.[11]

  • Data Analysis:

    • Subtract the average absorbance/luminescence of the "media only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO-treated cells), which is set to 100% viability.

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50/GI50/EC50 value.

Considerations and Troubleshooting

  • Cell Density: Optimizing the initial cell seeding density is critical to ensure that the cells in the control wells do not become over-confluent by the end of the assay, while having enough cells to provide a robust signal.

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in all wells, including the control, is consistent and non-toxic (generally below 0.5%).

  • Treatment Duration: The anti-proliferative effects of this compound are often observed after several days of treatment.[6] Short incubation times may not accurately reflect the compound's potency.

  • Assay Choice: The choice of viability assay can influence the results. MTT and WST-1 measure metabolic activity, while CellTiter-Glo measures ATP levels. It is important to choose an assay that is appropriate for the cell line and experimental question.

  • Selectivity: To demonstrate the selectivity of this compound, it is recommended to test its effect on a cell line that does not have an MLL translocation as a negative control.[1][6] this compound is expected to have a minimal effect on the proliferation of these cells.[6]

References

Application Notes and Protocols: MI-503 Formulation for Intraperitoneal Injection in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-503 is a potent and selective small-molecule inhibitor of the menin-mixed-lineage leukemia (MLL) protein-protein interaction.[1][2] This interaction is a critical driver in certain types of aggressive leukemias, particularly those with MLL rearrangements.[1] By disrupting the menin-MLL complex, this compound effectively suppresses the expression of downstream oncogenic target genes, such as HOXA9 and MEIS1, leading to cell differentiation and inhibition of leukemic cell proliferation.[2][3] Preclinical studies have demonstrated the in vivo efficacy of this compound in mouse models of MLL-rearranged leukemia, prostate cancer, hepatocellular carcinoma, and osteosarcoma, making it a promising candidate for further drug development.[1][4][5][6]

These application notes provide a detailed protocol for the formulation and intraperitoneal (IP) administration of this compound in mice, based on established preclinical studies.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in mice as reported in the literature.

Table 1: this compound Formulation for Intraperitoneal Injection

ComponentPercentageRole
This compoundVaries (dependent on final concentration)Active Pharmaceutical Ingredient
Dimethyl Sulfoxide (DMSO)25%Solubilizing Agent
Polyethylene Glycol 400 (PEG400)25%Co-solvent/Vehicle
Phosphate-Buffered Saline (PBS)50%Vehicle

Source:[3][7]

Table 2: In Vivo Dosage and Administration of this compound in Mice

ParameterDetails
Animal Model BALB/c nude mice, C57BL/6 mice
Route of Administration Intraperitoneal (i.p.) Injection
Dosage Range 35 mg/kg to 60 mg/kg
Frequency Once daily
Treatment Duration 10 to 38 days, depending on the study

Source:[3][6][8]

Signaling Pathway

This compound targets the interaction between menin and MLL. In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits menin, which is essential for its leukemogenic activity. This compound binds to menin, preventing its interaction with MLL. This leads to a decrease in the histone H3 lysine 4 (H3K4) methylation at the promoter regions of MLL target genes, such as HOXA9 and MEIS1, resulting in their transcriptional repression. The downregulation of these genes induces differentiation and apoptosis in leukemic cells.

MI503_Signaling_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction DNA DNA (Promoter Region) MLL_Fusion->DNA Binds to Transcription Gene Transcription DNA->Transcription Leads to HOXA9_MEIS1 HOXA9, MEIS1, etc. Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis Drives Transcription->HOXA9_MEIS1 Expression of MI503 This compound MI503->Menin Inhibits Interaction IP_Injection_Workflow start Start restrain Restrain Mouse in Dorsal Recumbency start->restrain identify Identify Injection Site (Lower Right Quadrant) restrain->identify disinfect Disinfect Site with 70% Ethanol identify->disinfect insert Insert Needle (25-27G) at 30-45° Angle disinfect->insert aspirate Aspirate to Check for Fluid insert->aspirate check Fluid Present? aspirate->check reposition Withdraw and Reposition with New Needle/Syringe check->reposition Yes inject Inject this compound Formulation check->inject No reposition->identify withdraw Withdraw Needle inject->withdraw monitor Monitor Mouse withdraw->monitor end End monitor->end

References

Troubleshooting & Optimization

MI-503 Technical Support Center: Off-Target Effects in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of MI-503 in non-cancerous cells. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound for cancer cells versus non-cancerous cells?

A1: this compound is a potent and highly selective inhibitor of the Menin-MLL interaction. It demonstrates pronounced growth-suppressive activity in cancer cell lines with MLL translocations (e.g., MLL-rearranged leukemia) while exhibiting minimal effects on cells that do not harbor these genetic alterations.[1][2] In vivo studies have further supported this selectivity, showing no impairment of normal hematopoiesis in mice.[1]

Q2: Has the cytotoxicity of this compound been evaluated in any non-cancerous cell lines?

A2: Yes, the cytotoxicity of this compound has been assessed in specific non-cancerous cell models. For instance, in murine bone marrow cells transformed with Hoxa9/Meis1 oncogenes (a model for leukemic transformation not dependent on the Menin-MLL interaction), this compound showed a significantly higher half-maximal growth inhibitory concentration (GI50) compared to MLL-AF9 transformed cells, indicating a high degree of selectivity. Furthermore, a study on hepatocellular carcinoma demonstrated no substantial effect on the growth of normal adipose-derived mesenchymal stem cells (ASC52).[3]

Q3: Are there any known off-target effects of this compound on a broader panel of proteins?

A3: A selectivity profile assay of this compound was conducted against a panel of safety pharmacology-relevant proteins. At a concentration of 10 µM, this compound showed minimal inhibition or activation for the majority of the targets in the panel, suggesting a low potential for off-target activities at concentrations effective against MLL-rearranged cells.

Q4: What in vivo toxicity has been observed with this compound treatment in animal models?

A4: Preclinical studies in mice have consistently demonstrated a favorable safety profile for this compound. Prolonged treatment (up to 38 days) did not induce any observable toxicity, as indicated by stable body weight and the absence of morphological changes in vital organs such as the liver and kidneys.[1][2] In xenograft models of hepatocellular carcinoma, no significant changes in mouse body weight or liver enzyme levels were reported, further supporting its low in vivo toxicity.[3]

Q5: I am observing unexpected cytotoxicity in my non-cancerous control cell line when treated with this compound. What could be the cause?

A5: While this compound is highly selective, observing cytotoxicity in a non-cancerous cell line could be due to several factors:

  • High Concentrations: Ensure that the concentration of this compound being used is within the recommended range for targeting MLL-rearranged cells (typically in the nanomolar to low micromolar range). Unusually high concentrations may lead to off-target effects.

  • Cell Line Specific Sensitivity: Although not widely reported, your specific cell line may have a unique sensitivity to this compound. It is advisable to perform a dose-response curve to determine the IC50 for your control cell line.

  • Experimental Conditions: Factors such as prolonged exposure times, cell confluence, and media composition can influence cellular responses to treatment.

  • Compound Purity: Verify the purity of your this compound compound, as impurities could contribute to unexpected toxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected growth inhibition in a non-MLL rearranged cell line. The cell line may have an uncharacterized dependence on the Menin-MLL interaction or a related pathway.1. Confirm the genetic background of your cell line. 2. Perform a dose-response experiment to determine the GI50. 3. Compare the GI50 to that of a known sensitive MLL-rearranged cell line.
Variability in results between experiments. Inconsistent cell culture conditions or this compound preparation.1. Standardize cell seeding density and growth phase. 2. Prepare fresh stock solutions of this compound and use consistent dilution methods. 3. Ensure accurate and consistent incubation times.
Observed toxicity in vivo in an animal model. Dosing, formulation, or animal strain may be contributing factors.1. Review the dosing regimen and ensure it aligns with published studies. 2. Verify the formulation and solubility of this compound. 3. Consider potential strain-specific sensitivities of the animal model.

Quantitative Data Summary

Table 1: Comparative Growth Inhibition (GI50) of this compound in Cancerous vs. Non-Cancerous Cells

Cell TypeGenetic BackgroundGI50 (µM)Reference
Murine Bone Marrow CellsMLL-AF9 Transformed0.22[1]
Murine Bone Marrow CellsHoxa9/Meis1 Transformed> 5MedChemExpress
Human MLL Leukemia Cell LinesMLL Translocations0.25 - 0.57[1]
Human Leukemia Cell LinesNo MLL TranslocationsMinimal Effect[1]
Adipose-Derived Mesenchymal Stem Cells (ASC52)NormalNo substantial effect up to 6 µM[3]

Experimental Protocols

Cell Viability (MTT) Assay to Determine GI50

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 µM to 10 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the GI50 value.

Visualizations

MI503_Signaling_Pathway Simplified Signaling Pathway of this compound Action cluster_nucleus Cell Nucleus Menin Menin MLL1 MLL1 Menin->MLL1 interacts with Chromatin Chromatin MLL1->Chromatin modifies TargetGenes Target Genes (e.g., HOXA9, MEIS1) Leukemogenesis Leukemogenesis TargetGenes->Leukemogenesis Chromatin->TargetGenes activates transcription MI503 This compound MI503->Menin inhibits interaction

Caption: Simplified signaling pathway of this compound action in MLL-rearranged cells.

Experimental_Workflow Experimental Workflow for Assessing this compound Cytotoxicity start Start seed_cells Seed Non-Cancerous and Cancerous Cells start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Analyze Data and Determine GI50 viability_assay->data_analysis compare Compare GI50 Values data_analysis->compare end Conclusion on Selectivity compare->end

Caption: General experimental workflow for evaluating this compound cytotoxicity.

Logical_Relationship Logical Relationship of this compound Selectivity cluster_mll MLL-Rearranged Cells cluster_non_mll Non-Cancerous Cells MI503 This compound Menin_MLL Menin-MLL Interaction (Oncogenic Driver) MI503->Menin_MLL Inhibits No_Menin_MLL_Dependence No Oncogenic Menin-MLL Dependence MI503->No_Menin_MLL_Dependence No Target Growth_Inhibition_MLL Growth Inhibition (High Potency) Minimal_Effect Minimal Cytotoxicity (Low Potency)

Caption: Logical diagram illustrating the basis of this compound's selectivity.

References

Technical Support Center: MI-503 in Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the menin-MLL inhibitor, MI-503, in the context of leukemia.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor that disrupts the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] This interaction is critical for the leukemogenic activity of MLL fusion proteins, which are common in aggressive forms of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). By blocking this interaction, this compound aims to reverse the oncogenic gene expression program driven by MLL fusions, leading to cell differentiation and apoptosis.

Q2: Which leukemia cell lines are sensitive to this compound?

Leukemia cell lines harboring MLL rearrangements (e.g., MLL-AF9, MLL-AF4) are generally sensitive to this compound. Human MLL leukemia cell lines such as MV4;11 and MOLM-13 show pronounced growth suppression in response to this compound treatment.[3] Murine bone marrow cells transformed with the MLL-AF9 oncogene also exhibit substantial growth inhibition.[3] In contrast, leukemia cell lines without MLL translocations are minimally affected.[4]

Q3: What are the known mechanisms of acquired resistance to this compound?

The primary described mechanism of resistance to this compound involves the MLL3/4-UTX complex.[5] Inactivation of components of this complex, particularly UTX, MLL3, or MLL4, can confer resistance to menin-MLL inhibition.[5] This occurs through a "molecular switch" where the loss of the MLL3/4-UTX complex prevents the activation of tumor-suppressive pathways, such as cellular senescence, that are normally induced by this compound treatment.[5]

Q4: Are there strategies to overcome this compound resistance?

Yes, combination therapies have shown promise in overcoming resistance to this compound. Synergistic effects have been observed when this compound is combined with:

  • CDK4/6 inhibitors (e.g., palbociclib): This combination is effective in overcoming resistance mediated by the MLL3/4-UTX pathway.[5]

  • DOT1L inhibitors: Co-inhibition of DOT1L and the menin-MLL interaction leads to enhanced leukemia cell killing.[6]

  • FLT3 inhibitors (e.g., quizartinib): In AML with FLT3 mutations, combining this compound with FLT3 inhibitors results in synergistic anti-leukemic activity.[4]

Troubleshooting Guides

Problem 1: Inconsistent Cell Viability Assay Results
Possible Cause Troubleshooting Step
Cell Culture Handling: Overgrowth, undergrowth, or contamination of leukemia cell lines can significantly impact results.[7]Ensure consistent cell seeding densities and maintain a regular cell passage schedule. Regularly test for mycoplasma contamination.
Assay Incubation Time: The growth inhibitory effects of this compound are time-dependent and may not be apparent at early time points.For leukemia cell lines, incubate with this compound for at least 7 days, with a media change and re-addition of the compound around day 4.
Reagent Handling: Improper storage or handling of this compound or assay reagents can lead to degradation.Store this compound stock solutions at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles. Ensure all assay reagents are within their expiration dates and stored correctly.
Assay Choice: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity), which can yield varied results.[8]The MTT assay is a commonly used method for assessing the effect of this compound.[3] If discrepancies persist, consider using a complementary assay that measures a different aspect of cell health, such as a trypan blue exclusion assay for membrane integrity.
Problem 2: Difficulty Confirming Menin-MLL Interaction Disruption by Co-Immunoprecipitation (Co-IP)
Possible Cause Troubleshooting Step
Lysis Buffer Composition: Harsh lysis buffers can disrupt the protein-protein interaction you are trying to detect.Use a non-denaturing lysis buffer. For the menin-MLL interaction, a buffer containing a non-ionic detergent like NP-40 is often suitable. Avoid strong ionic detergents like SDS.[9]
Antibody Quality: The antibody used for immunoprecipitation may not be effective for Co-IP.Use a Co-IP validated antibody against either menin or the MLL fusion protein. Polyclonal antibodies can sometimes be more effective as they recognize multiple epitopes.[10]
Insufficient Washing: Inadequate washing can lead to high background and non-specific binding.Perform at least 3-4 washes with the lysis buffer. You can slightly increase the detergent concentration or salt concentration in the wash buffer to reduce non-specific binding, but be cautious not to disrupt the specific interaction.
Weak or Transient Interaction: The menin-MLL interaction might be transient or weak under certain cellular conditions.Consider cross-linking the proteins in vivo before cell lysis using formaldehyde or other cross-linking agents. This will covalently link interacting proteins, making the interaction more stable during the Co-IP procedure.
Problem 3: Challenges in Interpreting CRISPR Screen Data for this compound Resistance
Possible Cause Troubleshooting Step
Insufficient Selection Pressure: The concentration of this compound used in the screen may not be high enough to effectively select for resistant cells.Perform a dose-response curve to determine the optimal concentration of this compound that provides strong but not complete cell killing.
Variable sgRNA Efficiency: Not all sgRNAs targeting the same gene will have the same knockout efficiency, which can complicate data analysis.Use multiple sgRNAs per gene in your library design. Utilize bioinformatics tools like MAGeCK to analyze the data, as they are designed to account for variable sgRNA performance.[11]
Off-Target Effects: Cas9 can sometimes cut at unintended genomic locations, leading to false-positive hits.Use CRISPR libraries with optimized sgRNA designs to minimize off-target effects. Validate top hits from the screen using individual sgRNAs with different sequences.[12]
High Background Noise: Non-specific cell death or other experimental variables can introduce noise into the data.Ensure high-quality, high-titer lentivirus for library transduction. Maintain adequate cell representation throughout the screen to avoid bottleneck effects. Include appropriate negative control sgRNAs in your library.[11]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines

Cell LineMLL RearrangementGI50 (µM)Reference
MV4;11MLL-AF40.25 - 0.57[4]
MOLM-13MLL-AF90.25 - 0.57[4]
MLL-AF9 transformed murine BMCsMLL-AF90.22[3]

Table 2: Synergistic Effects of this compound in Combination Therapies

CombinationLeukemia ModelEffectReference
This compound + Palbociclib (CDK4/6 inhibitor)MLL-AF9 leukemia cellsSynergistic inhibition of cell proliferation (Combination Index < 1)[5]
This compound + Quizartinib (FLT3 inhibitor)NPM1mut/FLT3-ITD+ AML patient samplesSignificantly enhanced reduction in cell number compared to single agents[4]
Menin inhibitor + DOT1L inhibitorMLL-rearranged leukemia modelsMarkedly enhanced induction of differentiation and cell killing[6]

Experimental Protocols

Cell Viability (MTT) Assay for this compound Efficacy
  • Cell Seeding: Seed leukemia cells (e.g., MV4;11, MOLM-13) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of appropriate culture medium.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7 days.

  • Media Change: On day 4, carefully aspirate 50 µL of medium from each well and replace it with 50 µL of fresh medium containing the respective concentration of this compound.

  • MTT Addition: At the end of the 7-day incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the GI50 value.

Co-Immunoprecipitation (Co-IP) to Detect Menin-MLL Interaction Disruption
  • Cell Treatment: Treat leukemia cells (e.g., 293T cells transfected with MLL-fusion constructs, or MLL-rearranged leukemia cell lines) with this compound or vehicle (DMSO) for the desired time (e.g., 24-48 hours).

  • Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) on ice for 30 minutes.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing: Add Protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody (e.g., anti-Menin or anti-MLL) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash them 3-5 times with cold Co-IP lysis buffer.

  • Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the interacting protein (e.g., if you immunoprecipitated with anti-Menin, blot with anti-MLL).

Signaling Pathways and Experimental Workflows

MI503_Mechanism_of_Action cluster_nucleus Nucleus Menin Menin HOXA9_MEIS1 HOXA9/MEIS1 Target Genes Menin->HOXA9_MEIS1 Activates MLL_fusion MLL Fusion Protein MLL_fusion->Menin Binds to Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis MI503 This compound MI503->Menin Inhibits binding to MLL fusion

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

MI503_Resistance_Pathway cluster_resistance Resistance Mechanism MI503 This compound Menin_MLL Menin-MLL Complex MI503->Menin_MLL Inhibits MLL_Targets MLL Target Genes (e.g., HOXA9, MEIS1) Menin_MLL->MLL_Targets Activates UTX_MLL34 MLL3/4-UTX Complex Menin_MLL->UTX_MLL34 Represses Leukemia_Progression Leukemia Progression MLL_Targets->Leukemia_Progression Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., CDKN2C) UTX_MLL34->Tumor_Suppressor_Genes Activates Senescence Cellular Senescence Tumor_Suppressor_Genes->Senescence Senescence->Leukemia_Progression Inhibits Resistance Resistance to this compound UTX_MLL34_inactive Inactive MLL3/4-UTX (due to mutation) UTX_MLL34_inactive->Tumor_Suppressor_Genes Fails to activate UTX_MLL34_inactive->Resistance Experimental_Workflow_CRISPR_Screen Start Start: Leukemia Cell Line (e.g., MV4;11) Lentiviral_Transduction Lentiviral Transduction with CRISPR-Cas9/sgRNA Library Start->Lentiviral_Transduction Cell_Pool Pool of Cells with Single Gene Knockouts Lentiviral_Transduction->Cell_Pool Treatment Treat with this compound (or DMSO control) Cell_Pool->Treatment Selection Selection for Resistant Cells Treatment->Selection Genomic_DNA_Extraction Genomic DNA Extraction Selection->Genomic_DNA_Extraction PCR_Amplification PCR Amplification of sgRNA Cassettes Genomic_DNA_Extraction->PCR_Amplification NGS Next-Generation Sequencing PCR_Amplification->NGS Data_Analysis Data Analysis (e.g., MAGeCK) NGS->Data_Analysis Hit_Identification Identification of Genes Conferring Resistance Data_Analysis->Hit_Identification

References

Technical Support Center: MI-503 and Normal Hematopoietic Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MI-503, a potent and selective menin-MLL inhibitor. The focus of this resource is to address potential questions regarding the cytotoxicity of this compound in normal hematopoietic stem cells (HSCs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that selectively targets the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1] This interaction is crucial for the leukemogenic activity of MLL fusion proteins, which are common in certain types of acute leukemia.[1] By blocking this interaction, this compound disrupts the downstream signaling cascade that promotes leukemic cell growth. Specifically, it has been shown to reduce the expression of downstream targets such as Hoxa9 and Meis1.[2][3]

Q2: What is the expected cytotoxic effect of this compound on normal hematopoietic stem cells (HSCs)?

A2: Preclinical studies have consistently demonstrated that this compound has a minimal cytotoxic effect on normal hematopoietic stem and progenitor cells.[1][4][5] In mouse models, even prolonged treatment with efficacious doses of this compound did not lead to a significant decrease in bone marrow cellularity, Lin-c-Kit+ progenitors, or long-term hematopoietic stem cells (LSK CD48-CD150+).[4][5] Some studies have even observed a slight increase in these populations following treatment.[4][5]

Q3: Why does this compound show selectivity for MLL-rearranged leukemia cells over normal HSCs?

A3: The selectivity of this compound is attributed to its specific mechanism of action. The menin-MLL interaction is a primary driver of leukemogenesis in MLL-rearranged leukemias.[1] Normal hematopoietic stem cells are not dependent on this specific interaction for their survival and function to the same extent as MLL-rearranged leukemia cells. This creates a therapeutic window where this compound can effectively target leukemia cells while sparing normal HSCs.[4]

Q4: Are there any known off-target effects of this compound on normal HSCs?

A4: Current preclinical data suggests that this compound has a favorable safety profile with no significant off-target effects observed on normal hematopoiesis.[1][4][5] In vivo studies in mice have shown no alterations in body weight or morphological changes in vital organs like the liver and kidney after prolonged treatment.[2]

Troubleshooting Guides

Problem 1: Unexpected decrease in the viability of normal hematopoietic stem cells in vitro.

Possible Cause 1: High concentration of this compound.

  • Troubleshooting Step: While this compound has minimal effects on normal HSCs at concentrations effective against MLL-rearranged leukemia cells (typically in the sub-micromolar to low micromolar range), excessively high concentrations may lead to off-target toxicity. Review the dose-response curve for your specific cell type if available, or perform a dose-titration experiment to determine the optimal concentration.

Possible Cause 2: Suboptimal cell culture conditions.

  • Troubleshooting Step: Normal hematopoietic stem cells are sensitive to their culture environment. Ensure that the culture medium, cytokine cocktail, and incubation conditions (temperature, CO2, humidity) are optimal for HSC viability and maintenance. Refer to established protocols for culturing primary HSCs.

Possible Cause 3: Solvent toxicity.

  • Troubleshooting Step: this compound is typically dissolved in a solvent like DMSO. Ensure that the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (usually ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) to assess for any solvent-induced cytotoxicity.

Problem 2: Difficulty in assessing the specific effect of this compound on different hematopoietic progenitor populations.

Possible Cause: Inadequate cell population characterization.

  • Troubleshooting Step: Utilize multi-color flow cytometry to accurately identify and quantify different hematopoietic stem and progenitor cell populations. Use a well-defined antibody panel to distinguish long-term HSCs (e.g., LSK CD48-CD150+), short-term HSCs, and various multipotent and lineage-committed progenitors. This will allow for a more precise assessment of any potential effects of this compound on specific subsets of the hematopoietic hierarchy.

Data Presentation

Table 1: In Vitro Growth Inhibition of this compound in MLL-Rearranged vs. Non-MLL-Rearranged Leukemia Cell Lines

Cell LineMLL StatusGI50 (nM)
MV4;11MLL-AF4250 - 570
MOLM-13MLL-AF9250 - 570
K562No MLL translocationMinimal Effect
U937No MLL translocationMinimal Effect

Data compiled from multiple sources.[2][4]

Table 2: Effect of this compound on Normal Hematopoietic Cells in Mice

ParameterTreatment GroupObservation
Bone Marrow CellularityThis compoundNo significant change
Lin-c-Kit+ ProgenitorsThis compoundNo significant change
Long-Term HSCs (LSK CD48-CD150+)This compoundNo significant decrease; slight increase observed in some studies
Mature Myeloid CellsThis compoundSlight increase in bone marrow

Based on in vivo studies with prolonged this compound treatment.[4][5]

Experimental Protocols

Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors

This assay assesses the ability of individual hematopoietic progenitor cells to proliferate and differentiate into colonies of mature blood cells.

Materials:

  • Bone marrow or peripheral blood mononuclear cells

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS)

  • MethoCult™ medium (or similar methylcellulose-based medium) containing appropriate cytokines (e.g., SCF, IL-3, IL-6, EPO)

  • Sterile culture dishes (35 mm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Isolate mononuclear cells from bone marrow or peripheral blood using density gradient centrifugation.

  • Resuspend the cells in IMDM with 2% FBS.

  • Perform a cell count and viability assessment (e.g., using trypan blue).

  • Prepare a cell suspension at the desired concentration.

  • Add the cell suspension to the MethoCult™ medium containing this compound at various concentrations (and a vehicle control).

  • Vortex the tube to ensure a homogenous mixture.

  • Dispense the cell/MethoCult™ mixture into 35 mm culture dishes using a syringe.

  • Place the culture dishes in a larger dish with a lid, along with an open dish of sterile water to maintain humidity.

  • Incubate at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

  • Enumerate and classify the colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.

Flow Cytometry for Identification of Murine Hematopoietic Stem Cells

This protocol allows for the identification and quantification of long-term hematopoietic stem cells (LT-HSCs).

Materials:

  • Mouse bone marrow cells

  • Phosphate-buffered saline (PBS) with 2% FBS (FACS buffer)

  • Fc block (anti-CD16/CD32)

  • Fluorochrome-conjugated antibodies:

    • Lineage cocktail (e.g., anti-CD3e, -CD11b, -B220, -Gr-1, -Ter-119)

    • Anti-c-Kit (CD117)

    • Anti-Sca-1

    • Anti-CD48

    • Anti-CD150

  • Flow cytometer

Procedure:

  • Harvest bone marrow cells from mouse femurs and tibias by flushing with FACS buffer.

  • Create a single-cell suspension by passing the cells through a 70 µm cell strainer.

  • Lyse red blood cells using an appropriate lysis buffer.

  • Wash the cells with FACS buffer and resuspend at a concentration of 1x10^7 cells/mL.

  • Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.

  • Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer for analysis on a flow cytometer.

  • Gating Strategy:

    • Gate on live, single cells based on forward and side scatter.

    • Gate on the Lineage-negative (Lin-) population.

    • From the Lin- population, gate on the Sca-1+ c-Kit+ (LSK) population.

    • From the LSK population, gate on the CD48- CD150+ population to identify LT-HSCs.

Mandatory Visualizations

G General Signaling Pathways in Normal Hematopoietic Stem Cell Fate cluster_0 Self-Renewal cluster_1 Differentiation cluster_2 Apoptosis/Survival Wnt Signaling Wnt Signaling Self-Renewal Outcome Self-Renewal Outcome Wnt Signaling->Self-Renewal Outcome Hedgehog Signaling Hedgehog Signaling Hedgehog Signaling->Self-Renewal Outcome Notch Signaling Notch Signaling Differentiation Outcome Differentiation Outcome Notch Signaling->Differentiation Outcome BMP Signaling BMP Signaling BMP Signaling->Differentiation Outcome PI3K/Akt Signaling PI3K/Akt Signaling Survival Outcome Survival Outcome PI3K/Akt Signaling->Survival Outcome Hematopoietic Stem Cell Hematopoietic Stem Cell Hematopoietic Stem Cell->Wnt Signaling promotes Hematopoietic Stem Cell->Hedgehog Signaling promotes Hematopoietic Stem Cell->Notch Signaling regulates Hematopoietic Stem Cell->BMP Signaling regulates Hematopoietic Stem Cell->PI3K/Akt Signaling regulates note This compound is not expected to directly interfere with these core signaling pathways in normal HSCs. G Experimental Workflow: Assessing this compound Cytotoxicity in HSCs Isolate HSCs Isolate HSCs Culture with this compound Culture with this compound Isolate HSCs->Culture with this compound (e.g., from bone marrow) CFU Assay CFU Assay Culture with this compound->CFU Assay 10-14 days Flow Cytometry Flow Cytometry Culture with this compound->Flow Cytometry (various time points) Data Analysis Data Analysis CFU Assay->Data Analysis Flow Cytometry->Data Analysis

References

Technical Support Center: Optimizing the In Vivo Efficacy of MI-503

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of MI-503, a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the protein-protein interaction between menin and MLL.[1][2] By binding to menin, this compound blocks the recruitment of the MLL fusion protein complex to chromatin, which in turn leads to the downregulation of key target genes responsible for leukemogenesis, such as HOXA9 and MEIS1.[2][3] This disruption of the MLL-menin interaction ultimately inhibits the proliferation of cancer cells and promotes their differentiation.[3]

Q2: In which cancer models has this compound shown in vivo efficacy?

A2: this compound has demonstrated significant in vivo anti-tumor activity in various cancer models, including:

  • Mixed Lineage Leukemia (MLL)-rearranged leukemia: this compound has been shown to reduce tumor burden and improve survival in mouse models of MLL leukemia.[3][4]

  • Hepatocellular Carcinoma (HCC): Studies have indicated that this compound can inhibit tumor growth in HCC xenograft models, both as a single agent and in combination with other therapies.[5][6][7]

  • Prostate Cancer: this compound has shown efficacy in models of castration-resistant prostate cancer.[6][7]

  • Osteosarcoma: Recent findings have demonstrated the potent anti-cancer activity of this compound in both in vitro and in vivo models of osteosarcoma.[8]

Q3: What are the known pharmacokinetic properties of this compound?

A3: this compound exhibits favorable drug-like properties, including good metabolic stability and a promising pharmacokinetic profile in mice.[1][3] It achieves high levels in peripheral blood following both intravenous and oral administration and has a high oral bioavailability of approximately 75%.[1][3][9][10]

Troubleshooting Guide

Issue 1: Suboptimal In Vivo Efficacy or High Variability in Results

This section addresses potential reasons for observing lower-than-expected anti-tumor effects or significant variability between experimental subjects.

Possible Cause 1: Inadequate Formulation or Drug Delivery

  • Recommendation: Proper formulation is critical for achieving optimal drug exposure. This compound is a hydrophobic molecule and requires a suitable vehicle for in vivo administration.

    • Suggested Formulations: Several vehicles have been successfully used for in vivo studies with this compound. The choice of vehicle can depend on the administration route.

      • For Intraperitoneal (i.p.) and Oral (p.o.) administration: A common vehicle is a mixture of 25% DMSO, 25% PEG400, and 50% PBS.[8][11] Another option includes 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[1] For oral administration, a suspension in 0.5% carboxymethylcellulose (CMC) in saline can also be considered.[9]

    • Protocol for Vehicle Preparation (DMSO/PEG400/PBS):

      • Start by dissolving the required amount of this compound in DMSO.

      • Add PEG400 to the solution and mix thoroughly.

      • Finally, add PBS to the desired final volume and vortex until a clear solution is obtained.

    • Important Note: Always prepare fresh formulations immediately before use to ensure stability and prevent precipitation.[1]

Possible Cause 2: Insufficient Dose or Dosing Frequency

  • Recommendation: The optimal dose and schedule can vary depending on the cancer model and the severity of the disease.

    • Review Dosing Regimens: Published studies have used a range of doses, typically from 10 mg/kg to 60 mg/kg, administered once or twice daily via intraperitoneal or oral routes.[3][4][8][11]

    • Dose-Response Study: If suboptimal efficacy is observed, consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose in your specific model.

Possible Cause 3: Emergence of Resistance

  • Recommendation: Although prolonged treatment with this compound has not been shown to induce resistance in some models, the potential for resistance mechanisms to develop should be considered.[3]

    • Combination Therapy: Combining this compound with other targeted agents can be a powerful strategy to enhance efficacy and overcome potential resistance. Synergistic effects have been observed with:

      • FLT3 inhibitors (e.g., quizartinib) in FLT3-mutated AML.[11]

      • Sorafenib in hepatocellular carcinoma.[5][6][7]

      • KDM4C inhibitors (e.g., SD70) in MLL-rearranged AML.[12]

Issue 2: Toxicity or Adverse Effects in Animal Models

While this compound has been reported to be well-tolerated with no significant toxicity at therapeutic doses, it is important to monitor for any adverse effects.[1][3]

Possible Cause 1: Vehicle-Related Toxicity

  • Recommendation: The vehicle itself, particularly at high concentrations of DMSO, can cause local irritation or systemic toxicity.

    • Vehicle Control Group: Always include a vehicle-only control group in your experiments to distinguish between compound- and vehicle-related effects.

    • Minimize DMSO Concentration: Aim to keep the final DMSO concentration in the formulation as low as possible.

Possible Cause 2: Off-Target Effects at High Doses

  • Recommendation: While this compound is selective, very high doses may lead to off-target effects.

    • Monitor Animal Health: Closely monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

    • Histopathological Analysis: At the end of the study, perform histopathological analysis of major organs (e.g., liver, kidney) to assess for any tissue damage.[3]

Data Summary

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 / GI50Reference
MV4;11MLL-rearranged Leukemia250 - 570 nM (GI50)[1][3]
MOLM-13MLL-rearranged Leukemia250 - 570 nM (GI50)[3]
Murine BMC (MLL-AF9)MLL-rearranged Leukemia0.22 µM (GI50)[1][3]
HepG2Hepatocellular Carcinoma14 nM (IC50)[2][6]
143BOsteosarcoma0.13 µM (EC50)[8]

Table 2: Summary of In Vivo Efficacy Studies with this compound

Cancer ModelAnimal ModelThis compound Dose and RouteKey FindingsReference
MLL Leukemia (MV4;11 Xenograft)BALB/c nude mice60 mg/kg, i.p., once daily>80% reduction in tumor volume[3]
MLL LeukemiaMouse model35 mg/kg (MI-463, similar compound)~3-fold decrease in tumor volume[4]
MLL LeukemiaMouse model60 mg/kg (this compound)~8-fold decrease in tumor volume[4]
Osteosarcoma (143B Xenograft)BALB/c mice10 mg/kg, i.p., every 2 daysProfound inhibition of tumor growth[8]
HypergastrinemiaMouse modelNot specified, i.p. for 1 monthReduced serum and tissue gastrin expression[13]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

  • Cell Culture and Implantation:

    • Culture the desired cancer cell line (e.g., MV4;11 for MLL leukemia, 143B for osteosarcoma) under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or a mixture with Matrigel).

    • Subcutaneously inject the cell suspension (typically 1 x 107 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[3][8]

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width2) / 2.[8]

    • Once the tumors reach a predetermined size (e.g., ~100 mm3), randomize the animals into treatment and control groups.[8]

  • Drug Preparation and Administration:

    • Prepare the this compound formulation and the vehicle control as described in the "Troubleshooting Guide" section.

    • Administer this compound or vehicle to the respective groups at the specified dose and schedule (e.g., intraperitoneal injection).

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the experiment, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, gene expression analysis).

Visualizations

MI503_Signaling_Pathway This compound Mechanism of Action cluster_nucleus Nucleus Menin Menin Chromatin Chromatin Menin->Chromatin recruits MLL_fusion MLL Fusion Protein MLL_fusion->Menin Target_Genes Target Genes (e.g., HOXA9, MEIS1) Transcription Leukemogenic Gene Transcription Target_Genes->Transcription Leukemia_Progression Leukemia Progression Transcription->Leukemia_Progression MI503 This compound MI503->Menin inhibits interaction

Caption: this compound inhibits the Menin-MLL interaction, blocking leukemogenic gene transcription.

experimental_workflow In Vivo Efficacy Experimental Workflow start Start: Cancer Cell Culture implantation Subcutaneous Implantation in Mice start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization of Mice (Tumor Volume ~100 mm³) monitoring->randomization treatment Treatment Group: This compound Administration randomization->treatment Group 1 control Control Group: Vehicle Administration randomization->control Group 2 data_collection Data Collection: Tumor Volume & Body Weight treatment->data_collection control->data_collection endpoint Endpoint Analysis: Tumor Excision, Weight, Histopathology data_collection->endpoint

Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.

troubleshooting_logic Troubleshooting Logic for Suboptimal Efficacy start Suboptimal In Vivo Efficacy q1 Is the formulation appropriate? start->q1 a1_yes Check Dose & Schedule q1->a1_yes Yes a1_no Optimize Formulation: - Use recommended vehicles - Prepare fresh daily q1->a1_no No q2 Is the dose sufficient? a1_yes->q2 end Improved Efficacy a1_no->end a2_yes Consider Combination Therapy q2->a2_yes Yes a2_no Perform Dose-Escalation Study q2->a2_no No a2_yes->end a2_no->end

Caption: A logical guide to troubleshooting suboptimal in vivo results with this compound.

References

Addressing poor solubility of MI-503 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MI-503, a potent and selective inhibitor of the Menin-MLL interaction. Due to its poor solubility in aqueous solutions, this guide focuses on providing practical solutions and detailed protocols to ensure successful experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in a question-and-answer format.

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris-HCl). What should I do?

A1: this compound is practically insoluble in water and aqueous buffers alone.[1] Direct dissolution in these solvents will likely result in precipitation. It is crucial to use an appropriate organic solvent to first create a concentrated stock solution.

Recommended Procedure:

  • Primary Solvent: Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at concentrations up to 100 mg/mL (177.1 mM).[1] Ensure you are using fresh, anhydrous DMSO, as moisture can reduce solubility.[1]

  • Working Solution: For your experiment, dilute the DMSO stock solution into your aqueous buffer or cell culture medium. It is critical to add the DMSO stock to the aqueous solution while vortexing to ensure rapid and even dispersion, minimizing precipitation. The final concentration of DMSO in your working solution should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts in biological assays.

Q2: I observed precipitation when I diluted my this compound DMSO stock into my cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:

  • Decrease Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your working solution.

  • Increase Serum Concentration: If your cell culture medium contains fetal bovine serum (FBS) or other serum, increasing the serum concentration (e.g., from 10% to 20%) can sometimes help to solubilize hydrophobic compounds through protein binding.

  • Use of Co-solvents: For more challenging situations, especially for in vivo studies, a co-solvent system is necessary. A common formulation involves a mixture of DMSO, PEG300, and Tween 80.[1] While primarily for in vivo use, a modified, more dilute version could be tested for in vitro assays if DMSO alone is insufficient. However, careful validation of the vehicle's effect on your specific assay is essential.

Q3: I need to prepare this compound for an in vivo animal study. What is the recommended formulation?

A3: Several formulations have been successfully used for in vivo administration of this compound. The choice of vehicle depends on the route of administration (e.g., intravenous, oral, intraperitoneal).

Route of Administration Vehicle Composition Final this compound Concentration Reference
Intravenous (IV) / Intraperitoneal (IP)5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O0.5 mg/mL[1]
OralHomogeneous suspension in CMC-Na (Carboxymethylcellulose sodium)≥ 5 mg/mL[1]
Intraperitoneal (IP)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL
Oral / IP10% DMSO, 90% Corn Oil≥ 2.08 mg/mL

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound?

A: this compound is a potent and selective small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) protein.[1] By binding to Menin, this compound prevents its association with MLL, which is crucial for the recruitment of the MLL histone methyltransferase complex to target genes. This disruption leads to reduced histone H3 lysine 4 (H3K4) methylation and subsequent downregulation of key target genes, such as HOXA9 and MEIS1, which are essential for the proliferation of MLL-rearranged leukemias.[2]

Q: What is the recommended storage condition for this compound?

A: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q: What is the molecular weight of this compound?

A: The molecular weight of this compound is 564.63 g/mol .[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 564.63 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 5.65 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution.

  • Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.

  • Dispense the required volume of pre-warmed cell culture medium into a sterile tube.

  • While gently vortexing the cell culture medium, add the calculated volume of the this compound DMSO stock solution dropwise. This ensures rapid mixing and minimizes the risk of precipitation.

  • Ensure the final DMSO concentration in the working solution is below a level that affects your cells (typically <0.5%).

  • Use the freshly prepared working solution immediately.

Visualizations

MI503_Signaling_Pathway This compound Mechanism of Action in MLL-Rearranged Leukemia cluster_nucleus Nucleus Menin Menin Menin_MLL_Complex Menin-MLL Complex Menin->Menin_MLL_Complex MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) MLL_Fusion->Menin_MLL_Complex MI503 This compound MI503->Menin Inhibits Interaction H3K4me3 Histone H3 Lysine 4 Trimethylation (H3K4me3) Menin_MLL_Complex->H3K4me3 Promotes Target_Genes Target Genes (e.g., HOXA9, MEIS1) H3K4me3->Target_Genes Upregulates Expression Leukemogenesis Leukemogenesis (Proliferation, Differentiation Block) Target_Genes->Leukemogenesis

Caption: this compound inhibits the Menin-MLL interaction, blocking leukemogenesis.

MI503_Solubilization_Workflow Workflow for Preparing this compound Working Solutions start Start: this compound Powder stock_solution Prepare High-Concentration Stock Solution in 100% DMSO start->stock_solution working_solution Prepare Working Solution stock_solution->working_solution add_to_aqueous Add Stock to Aqueous Solution (e.g., Cell Culture Medium) while Vortexing working_solution->add_to_aqueous check_precipitation Observe for Precipitation add_to_aqueous->check_precipitation no_precipitation No Precipitation: Proceed with Experiment check_precipitation->no_precipitation No precipitation Precipitation Occurs check_precipitation->precipitation Yes end End: Usable Solution no_precipitation->end troubleshoot Troubleshoot: - Lower final concentration - Increase serum percentage - Consider co-solvents (for in vivo) precipitation->troubleshoot troubleshoot->working_solution

References

MI-503 Technical Support Center: Overcoming Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with MI-503, a potent and selective inhibitor of the Menin-MLL interaction.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Inhibition of Cell Growth

Possible Causes:

  • Suboptimal Treatment Duration: The growth inhibitory effects of this compound are time-dependent and may not be significant until after 7-10 days of continuous treatment.[1]

  • Incorrect this compound Concentration: The effective concentration of this compound can vary significantly between different cell lines.

  • This compound Degradation: Improper storage or handling of this compound can lead to its degradation and loss of activity.

  • Cell Line Resistance: The target cell line may not be dependent on the Menin-MLL interaction for survival. This compound shows minimal effect in leukemia cell lines without MLL translocations.

Solutions:

  • Optimize Treatment Time: Extend the treatment duration to at least 7-10 days, with media changes and fresh this compound replenishment every 3-4 days.

  • Perform Dose-Response Studies: Determine the optimal GI50 (half-maximal growth inhibition) concentration for your specific cell line by testing a range of this compound concentrations.

  • Proper Handling and Storage:

    • Store powdered this compound at -20°C for the long term (up to 3 years).

    • Prepare stock solutions in fresh, moisture-free DMSO.[2]

    • Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 1 year).[1]

    • For in vivo studies, prepare working solutions fresh daily.[1]

  • Confirm Target Dependence: Ensure your cell line has an MLL translocation or is otherwise dependent on the Menin-MLL interaction. Use a positive control cell line known to be sensitive to this compound (e.g., MV4;11) and a negative control cell line lacking MLL rearrangements.[3]

Issue 2: High Background or Non-Specific Bands in Western Blots for Downstream Targets

Possible Causes:

  • Suboptimal Antibody Concentration: Incorrect primary or secondary antibody dilutions can lead to non-specific binding.

  • Inadequate Blocking: Insufficient blocking of the membrane can result in high background.

  • Insufficient Washing: Inadequate washing steps can leave unbound antibodies on the membrane.

  • Protein Overload: Loading too much protein can cause smearing and non-specific bands.

Solutions:

  • Antibody Titration: Optimize the concentrations of both primary and secondary antibodies.

  • Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).

  • Thorough Washing: Increase the number and duration of wash steps.

  • Optimize Protein Loading: Reduce the amount of protein loaded onto the gel. A typical range is 20-40 µg of total protein.

Issue 3: Variability in Immunoprecipitation (IP) of the Menin-MLL Complex

Possible Causes:

  • Inefficient Cell Lysis: The lysis buffer may not be effectively disrupting the cells and solubilizing the protein complex.

  • Antibody Issues: The antibody may not be suitable for IP or used at a suboptimal concentration.

  • Disruption of Protein-Protein Interaction: Harsh lysis or wash conditions can disrupt the Menin-MLL interaction.

  • Insufficient Washing: Leads to co-elution of non-specific proteins.

Solutions:

  • Optimize Lysis Conditions: Use a lysis buffer that is effective for nuclear proteins and consider sonication to ensure complete cell disruption.

  • Select Appropriate Antibody: Use an antibody validated for IP and titrate the optimal concentration.

  • Gentle Wash Conditions: Use less stringent wash buffers to maintain the integrity of the protein complex.

  • Thorough Washing: Perform at least three wash steps to remove non-specifically bound proteins.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Menin-MLL protein-protein interaction. By binding to Menin, it disrupts the interaction with MLL, leading to the downregulation of downstream target genes such as HOXA9 and MEIS1, which are critical for the survival of certain cancer cells, particularly those with MLL rearrangements.[3]

Q2: How should I prepare and store this compound?

A2: this compound powder should be stored at -20°C.[4] For in vitro experiments, prepare a stock solution in high-quality, anhydrous DMSO.[2] It is recommended to aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles and store at -80°C.[1] For in vivo studies, working solutions should be prepared fresh daily. A common formulation involves dissolving the DMSO stock in a vehicle such as corn oil or a mixture of PEG300, Tween80, and saline.[1][2]

Q3: What is the typical effective concentration range for this compound in cell culture?

A3: The GI50 (concentration for 50% growth inhibition) for this compound typically ranges from 250 nM to 570 nM in sensitive human MLL leukemia cell lines after 7 days of treatment.[3] However, the optimal concentration is highly cell-line dependent, and a dose-response experiment is recommended to determine the EC50 for your specific cell line. For example, in some osteosarcoma cell lines, EC50 values can range from 0.13 µM to 2.1 µM after 7 days of treatment.

Q4: How long does it take to observe the effects of this compound in vitro?

A4: The effects of this compound on cell growth are time-dependent, with a pronounced effect typically observed after 7 to 10 days of continuous treatment.[1] Short-term assays (e.g., 24-72 hours) may not be sufficient to observe significant growth inhibition.

Q5: Are there known off-target effects of this compound?

A5: While this compound is designed to be a selective inhibitor of the Menin-MLL interaction, as with any small molecule inhibitor, off-target effects are possible. It is crucial to include appropriate controls in your experiments, such as using cell lines that are not dependent on the Menin-MLL pathway and monitoring the expression of known downstream target genes to confirm on-target activity.

Q6: What are the expected downstream effects of this compound treatment?

A6: Successful treatment with this compound should lead to a decrease in the expression of MLL target genes, such as HOXA9 and MEIS1.[3] This can be measured by RT-qPCR or western blotting for the corresponding proteins. In leukemia cells, this compound treatment can also induce differentiation, which can be observed by changes in cell morphology and the expression of differentiation markers like CD11b.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

Cell Line TypeSpecific Cell LinesAssay DurationPotency MetricValueReference
MLL-rearranged LeukemiaMV4;11, MOLM-13, KOPN-87 daysGI50250 - 570 nM[3]
MLL-AF9 transformed mouse bone marrow cells-7 daysGI500.22 µM[1]
Hepatocellular CarcinomaHepG2, Hep3B, Huh712 daysGI500.5 - 3.2 µM
Osteosarcoma (p53 mutated)143B, HOS, Saos-27 daysEC500.13 - 0.29 µM
Osteosarcoma (p53 wild-type)SKES1, MG-63, U2OS7 daysEC500.89 - 2.1 µM

Table 2: In Vitro Binding Affinity of this compound

AssayTargetMetricValueReference
Cell-free assayMenin-MLL interactionIC5014.7 nM
Fluorescence PolarizationMeninIC5033 nM

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate.

  • Treatment: Add this compound at various concentrations (e.g., a serial dilution from 10 µM to 1 nM) or DMSO as a vehicle control.

  • Incubation: Incubate the plates at 37°C in a humidified incubator for 7-10 days.

  • Media Change: At day 4, carefully remove the old media and replace it with fresh media containing the respective concentrations of this compound or DMSO.

  • MTT Addition: At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours.

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO control and plot the dose-response curve to determine the GI50.

2. Western Blot for Downstream Targets (e.g., H3K4me3, HOXA9, MEIS1)

  • Cell Treatment: Treat cells with the desired concentration of this compound or DMSO for the appropriate duration (e.g., 48-96 hours).

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (e.g., anti-H3K4me3, anti-HOXA9, anti-MEIS1) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

3. Co-Immunoprecipitation (Co-IP) of Menin-MLL Complex

  • Cell Treatment: Treat cells with this compound or DMSO.

  • Cell Lysis: Lyse the cells with a non-denaturing IP lysis buffer containing protease inhibitors.

  • Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against Menin or MLL overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complex.

  • Washing: Pellet the beads and wash them multiple times with IP wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against Menin and MLL.

Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction Transcription Leukemogenic Transcription Target_Genes Target Genes (e.g., HOXA9, MEIS1) MLL_Fusion->Target_Genes Binds to Promoter H3K4me3 H3K4me3 MLL_Fusion->H3K4me3 Promotes Target_Genes->Transcription H3K4me3->Target_Genes Activates Leukemia\nProgression Leukemia Progression Transcription->Leukemia\nProgression MI503 This compound MI503->Menin Inhibits Interaction

Caption: this compound disrupts the Menin-MLL interaction, inhibiting leukemogenic transcription.

Experimental_Workflow_MI503 cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_troubleshooting Troubleshooting Logic Prep_MI503 Prepare this compound Stock (Anhydrous DMSO) Dose_Response Dose-Response Assay (Determine GI50) Prep_MI503->Dose_Response Prep_Cells Culture Cells (MLL-rearranged vs. WT) Prep_Cells->Dose_Response Time_Course Time-Course Assay (7-10 days) Dose_Response->Time_Course Viability Cell Viability Assay (e.g., MTT) Time_Course->Viability Western Western Blot (HOXA9, MEIS1, H3K4me3) Time_Course->Western CoIP Co-Immunoprecipitation (Menin-MLL) Time_Course->CoIP No_Effect No/Weak Effect? Viability->No_Effect Check_Time Increase Duration? No_Effect->Check_Time Yes Check_Conc Optimize Dose? Check_Time->Check_Conc Still No Effect Check_Target Confirm Target Dependence? Check_Conc->Check_Target Still No Effect

References

MI-503 Technical Support Center: Understanding its Effect on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth information, troubleshooting guides, and frequently asked questions regarding the use of MI-503 in cell cycle progression studies. This compound is a potent and selective small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, a critical driver in certain types of leukemia.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a high-affinity inhibitor of the protein-protein interaction between Menin and MLL (Mixed Lineage Leukemia) fusion proteins.[1][2][3] This interaction is crucial for the leukemogenic activity of MLL fusion proteins. By disrupting this interaction, this compound prevents the recruitment of the MLL complex to its target genes, leading to the downregulation of key oncogenic proteins like HOXA9 and MEIS1.[4][5]

Q2: What is the expected cellular outcome after treating MLL-rearranged leukemia cells with this compound?

A2: Treatment of MLL-rearranged leukemia cells with this compound typically results in growth inhibition, induction of apoptosis, and cellular differentiation.[4][5][6] A key aspect of this growth inhibition is the induction of cell cycle arrest.

Q3: How does this compound induce cell cycle arrest?

A3: this compound induces cell cycle arrest primarily through two interconnected mechanisms:

  • Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): The Menin-MLL complex normally represses the transcription of CKI genes. By inhibiting this complex, this compound leads to the increased expression of CKIs such as p27Kip1 and p18Ink4c.[1][2][7][8] These proteins bind to and inhibit cyclin-CDK complexes, which are essential for cell cycle progression, thereby causing an arrest, typically in the G1 phase. Studies on osteosarcoma cells have shown that this compound treatment leads to an increased expression of p27.[9]

  • Downregulation of MYC Target Genes: The Menin-MLL interaction also plays a role in maintaining the expression of the proto-oncogene MYC and its downstream targets, which are critical drivers of cell proliferation and cell cycle progression.[9][10] Treatment with this compound has been shown to downregulate MYC target genes, contributing to the observed cell cycle arrest.[10]

Q4: In which phase of the cell cycle does arrest typically occur?

Q5: Is this compound effective in all types of leukemia?

A5: No, this compound is selectively active against leukemia cell lines harboring MLL gene rearrangements.[4][5] It has minimal effect on leukemia cells without MLL translocations.[4]

Data Presentation

The following table summarizes the expected quantitative effect of Menin-MLL inhibition on cell cycle phase distribution in KMT2A-rearranged (MLL-rearranged) acute myeloid leukemia (AML) cells, based on data from the Menin inhibitor revumenib.[1]

Treatment GroupG1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control454015
Menin Inhibitor702010
Data is representative and based on studies with revumenib, a Menin-MLL inhibitor with a similar mechanism of action to this compound.[1]

Mandatory Visualizations

MI503_Pathway This compound Mechanism of Action on Cell Cycle Progression cluster_0 This compound Action cluster_1 Menin-MLL Complex cluster_2 Downstream Gene Regulation cluster_3 Cell Cycle Machinery cluster_4 Cellular Outcome MI503 This compound Menin_MLL Menin-MLL Fusion Protein Complex MI503->Menin_MLL Inhibits Interaction CKI_genes p27Kip1 / p18Ink4c Gene Expression Menin_MLL->CKI_genes Represses MYC_genes MYC Target Gene Expression Menin_MLL->MYC_genes Activates CKIs p27 / p18 (CDK Inhibitors) CKI_genes->CKIs Leads to Cyclin_CDK Cyclin/CDK Complexes MYC_genes->Cyclin_CDK Promotes CKIs->Cyclin_CDK Inhibits G1_Arrest G1 Cell Cycle Arrest Cyclin_CDK->G1_Arrest Progression Blocked

Caption: Signaling pathway of this compound leading to G1 cell cycle arrest.

Experimental_Workflow Experimental Workflow for Cell Cycle Analysis cluster_outputs Parallel Analyses cluster_flow Flow Cytometry cluster_wb Western Blot start Seed MLL-rearranged Leukemia Cells treat Treat with this compound (and vehicle control) start->treat incubate Incubate for Specified Time treat->incubate harvest_flow Harvest & Fix Cells incubate->harvest_flow lyse Harvest & Lyse Cells incubate->lyse stain_pi Stain with Propidium Iodide harvest_flow->stain_pi analyze_flow Analyze DNA Content (Cell Cycle Phases) stain_pi->analyze_flow sds_page SDS-PAGE & Transfer lyse->sds_page probe Probe with Antibodies (p27, Cyclins, etc.) sds_page->probe

Caption: Workflow for analyzing this compound's effect on cell cycle.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the cell cycle distribution of MLL-rearranged leukemia cells treated with this compound using propidium iodide (PI) staining.

Materials:

  • MLL-rearranged leukemia cell line (e.g., MV4;11, MOLM-13)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed leukemia cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.

  • Treatment: Treat cells with the desired concentrations of this compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 48-96 hours).

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cells in 1 mL of cold 70% ethanol and incubate on ice for at least 30 minutes (or at -20°C overnight).

  • Rehydration: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is for detecting changes in the expression of key cell cycle proteins (e.g., p27, Cyclin D1, CDK4) following this compound treatment.

Materials:

  • Treated and control cell pellets (from the previous protocol)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p27, anti-Cyclin D1, anti-CDK4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin to ensure equal protein loading.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant change in cell cycle distribution after this compound treatment. 1. this compound concentration is too low. 2. Incubation time is too short. 3. The cell line is not MLL-rearranged. 4. this compound has degraded.1. Perform a dose-response experiment to determine the optimal concentration (typically in the sub-micromolar range). 2. Increase the incubation time (effects are often more pronounced after 72-96 hours). 3. Verify the genetic background of your cell line. 4. Use a fresh stock of this compound.
High levels of cell death obscuring cell cycle analysis. 1. this compound concentration is too high, inducing significant apoptosis. 2. The cell line is particularly sensitive.1. Reduce the concentration of this compound to a level that induces cytostasis without excessive cytotoxicity. 2. Perform a time-course experiment to identify an earlier time point where cell cycle arrest is evident before widespread apoptosis.
Inconsistent Western blot results for p27 or other cell cycle proteins. 1. Poor antibody quality. 2. Inefficient protein extraction or degradation. 3. Suboptimal transfer conditions.1. Validate your primary antibody with positive and negative controls. 2. Always use fresh lysis buffer with protease and phosphatase inhibitors. 3. Optimize transfer time and voltage. Check for proper membrane wetting.
Difficulty in resolving G1, S, and G2/M peaks in flow cytometry. 1. Improper cell fixation and staining. 2. Cell clumping. 3. Instrument settings are not optimal.1. Ensure complete fixation and adequate PI staining time. 2. Filter the stained cell suspension through a cell strainer before analysis. 3. Adjust the flow rate and voltage settings on the cytometer to improve resolution.

References

Validation & Comparative

MI-503 Versus MI-463 in MLL Leukemia Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two potent small-molecule inhibitors, MI-503 and MI-463, in the context of Mixed Lineage Leukemia (MLL) models. The information presented is based on preclinical data and aims to assist researchers in making informed decisions for their studies.

Introduction

Acute leukemias involving rearrangements of the MLL gene are aggressive and often resistant to standard therapies, particularly in infants where they account for approximately 70% of acute leukemia cases.[1] The leukemogenic activity of MLL fusion proteins is critically dependent on their interaction with the protein menin.[1][2][3] This interaction has emerged as a key therapeutic target. This compound and MI-463 are two such inhibitors designed to block the menin-MLL interaction, thereby disrupting the downstream signaling cascade that drives leukemogenesis.[1][2][3]

Mechanism of Action

Both this compound and MI-463 are highly potent and orally bioavailable small molecules that directly bind to menin with low nanomolar affinities, effectively inhibiting its interaction with MLL fusion proteins.[1] This targeted disruption leads to a cascade of downstream effects, including the reduced expression of key MLL target genes such as HOXA9 and MEIS1, which are crucial for leukemic cell proliferation and survival.[1][4][5][6] By blocking this critical protein-protein interaction, these inhibitors induce differentiation and apoptosis in MLL leukemia cells, while showing minimal effects on cells without MLL translocations, highlighting their selectivity.[1][7]

Signaling Pathway

The following diagram illustrates the signaling pathway targeted by this compound and MI-463.

MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds to promoter of Transcription Leukemogenic Transcription MLL_fusion->Transcription Drives Target_Genes Target Genes (HOXA9, MEIS1) Leukemia_Cell Leukemic Cell Proliferation & Survival Target_Genes->Leukemia_Cell Promotes Transcription->Target_Genes Upregulates MI503 This compound MI503->Menin Inhibits MI463 MI-463 MI463->Menin Inhibits

Diagram 1: Mechanism of Action of this compound and MI-463

Comparative Performance Data

The following tables summarize the quantitative data comparing the in vitro and in vivo performance of this compound and MI-463.

In Vitro Activity
ParameterThis compoundMI-463Reference(s)
IC50 (Menin-MLL Interaction) 14.7 nM15.3 nM[4][7][8]
GI50 (MLL-AF9 transformed murine BMCs) 0.22 µM0.23 µM[1][9]
GI50 (Human MLL leukemia cell lines) 250 - 570 nMNot explicitly stated, but showed pronounced activity[1][7]
In Vivo Efficacy
ParameterThis compoundMI-463Reference(s)
Oral Bioavailability ~75%~45%[7][8]
Tumor Growth Inhibition (MV4;11 Xenograft) >80% reduction, complete regression in some miceStrong inhibition, ~3-fold decrease[1][10]
Survival Benefit (MLL Leukemia Mouse Model) 45% increase in median survival70% increase in median survival[10]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon published research. Below are generalized methodologies for key experiments cited in the comparison of this compound and MI-463.

Cell Viability (MTT) Assay

This assay is used to assess the growth inhibitory effects of the compounds on leukemia cell lines.

MTT_Assay_Workflow start Start seed_cells Seed MLL leukemia cells in 96-well plates start->seed_cells add_compounds Treat cells with varying concentrations of this compound/MI-463 (or DMSO control) seed_cells->add_compounds incubate Incubate for 7 days (media change and re-dosing on day 4) add_compounds->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours (until formazan crystals form) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO or SDS) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance analyze Calculate GI50 values read_absorbance->analyze end End analyze->end

Diagram 2: Generalized MTT Assay Workflow

Protocol Details:

  • Cell Seeding: Leukemia cells are seeded in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: A serial dilution of this compound or MI-463 is added to the wells. A DMSO control is used as a vehicle control.

  • Incubation: Cells are incubated for 7 days at 37°C in a humidified incubator. On day 4, the media is changed, and fresh compound is added.[6]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is read, and the concentration of the inhibitor that causes 50% growth inhibition (GI50) is calculated.

Mouse Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of the compounds.

Xenograft_Model_Workflow start Start implant_cells Implant human MLL leukemia cells (e.g., MV4;11) into immunocompromised mice start->implant_cells tumor_formation Allow tumors to establish and reach a palpable size implant_cells->tumor_formation randomize Randomize mice into treatment groups (Vehicle, this compound, MI-463) tumor_formation->randomize treatment Administer compounds daily (e.g., intraperitoneal injection) randomize->treatment monitor Monitor tumor volume and body weight regularly treatment->monitor endpoint Continue treatment until a predefined endpoint is reached monitor->endpoint data_collection Collect tumors for further analysis (e.g., gene expression) endpoint->data_collection end End data_collection->end

Diagram 3: Generalized Xenograft Model Workflow

Protocol Details:

  • Cell Implantation: Human MLL leukemia cells, such as MV4;11, are implanted subcutaneously or intravenously into immunocompromised mice (e.g., BALB/c nude or NSG mice).[1]

  • Treatment: Once tumors are established, mice are treated with this compound, MI-463, or a vehicle control, typically via daily intraperitoneal injections.[1][5][6]

  • Monitoring: Tumor volume is measured regularly using calipers. Animal health and body weight are also monitored to assess toxicity.

  • Endpoint Analysis: At the end of the study, tumors and tissues can be harvested for various analyses, including gene expression studies to confirm on-target activity (e.g., downregulation of HOXA9 and MEIS1).[1][5][6]

Summary and Conclusion

Both this compound and MI-463 are potent and selective inhibitors of the menin-MLL interaction with demonstrated efficacy in preclinical models of MLL leukemia.

  • In vitro potency: Both compounds exhibit similar low nanomolar IC50 values for inhibiting the menin-MLL interaction and sub-micromolar GI50 values against MLL leukemia cells.[1][4][7][8][9]

  • In vivo efficacy: this compound demonstrates higher oral bioavailability and has shown a more pronounced effect on tumor regression in some xenograft models.[1][7] However, in a survival study, MI-463 provided a greater extension of median survival.[10]

  • Selectivity: Both compounds are highly selective for MLL-rearranged leukemia cells, with minimal impact on cells without these translocations or on normal hematopoiesis.[1][7][10]

The choice between this compound and MI-463 for a particular study may depend on the specific experimental goals, such as prioritizing oral bioavailability versus maximizing survival extension in a specific model. Both compounds represent a promising therapeutic strategy for MLL-rearranged leukemias and serve as valuable tools for further research into the role of the menin-MLL interaction in cancer. Further development has led to even more potent inhibitors, such as MI-1481 and MI-3454, which show improved activity over this compound and MI-463.[11]

References

A Head-to-Head Comparison of Menin-MLL Inhibitors: MI-503 vs. VTP-50469

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent Menin-Mixed Lineage Leukemia (MLL) interaction inhibitors, MI-503 and VTP-50469. This analysis is supported by a compilation of preclinical experimental data.

Both this compound and VTP-50469 are potent and selective small molecule inhibitors that disrupt the critical interaction between Menin and MLL proteins, a key driver in certain types of leukemia, particularly those with MLL rearrangements (MLL-r).[1][2] While both compounds show promise, VTP-50469 has been developed as a next-generation inhibitor with improved potency and pharmacokinetic properties.[3]

Mechanism of Action

This compound and VTP-50469 share a common mechanism of action. They bind to the Menin protein, preventing its interaction with the MLL fusion proteins that are characteristic of MLL-r leukemias.[2] This disruption leads to the downregulation of downstream target genes essential for leukemic cell proliferation and survival, such as HOXA9 and MEIS1. The ultimate cellular consequences include the induction of differentiation and apoptosis in malignant cells.[2][4]

Quantitative Comparison of Efficacy

The following tables summarize the in vitro and in vivo efficacy of this compound and VTP-50469 based on available preclinical data.

Table 1: In Vitro Potency

CompoundTargetAssayIC50 / GI50 / KiCell LinesReference
This compound Menin-MLL Interaction-IC50: 14.7 nM-
Cell Growth Inhibition-GI50: 250-570 nMHuman MLL leukemia cell lines[1]
Cell Growth Inhibition-GI50: 0.22 µMMurine MLL-AF9 transformed bone marrow cells[1][5]
VTP-50469 Menin-MLL Interaction-Ki: 104 pM-[2][6]
Cell Growth InhibitionMTT/CellTiter-GloIC50: ~20 nMMLL-r and NPM1c-mutant human and mouse cell lines[7]
Cell Growth InhibitionCellTiter-GloIC50: 13-37 nMVarious MLL-r AML and ALL cell lines[6]
Cell Growth InhibitionAlamar BlueIC50: 10 nMMV4;11 (MLL-r leukemia)[8][9]
Cell Growth InhibitionAlamar BlueIC50: >3 µMEwing Sarcoma cell lines[8][9]

Table 2: In Vivo Efficacy in MLL-Rearranged Leukemia Models

CompoundModelDosingKey OutcomesReference
This compound MV4;11 xenograft (nude mice)60 mg/kg, once daily, i.p.~8-fold decrease in tumor volume at 35 days.[10]
MLL-AF9 transplant model (mice)-45% increase in median survival time.[10]
VTP-50469 MLL-r AML and ALL PDX models-Dramatic reductions in leukemia burden.[2][4]
MLL-r B-ALL PDX model-Disease eradication in multiple mice.[11]
MLL-r ALL PDX models120 mg/kg, twice daily, p.o. for 28 daysMaintained complete remissions in 6 out of 7 PDXs.[12]
MLL-r and NPM1-mutant AML PDX modelsOral dosing in chowDramatic reductions in human leukemia cells in peripheral blood, spleen, and bone marrow with no observed toxicity.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.

Menin_MLL_Inhibition cluster_nucleus Cell Nucleus cluster_inhibitors Inhibitors Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_fusion Interaction Leukemogenesis Leukemogenesis DNA DNA MLL_fusion->DNA Binds to chromatin Target_Genes Target Genes (e.g., HOXA9, MEIS1) DNA->Target_Genes Upregulation Target_Genes->Leukemogenesis MI503 This compound MI503->Menin Inhibits Differentiation_Apoptosis Differentiation & Apoptosis MI503->Differentiation_Apoptosis Promotes VTP50469 VTP-50469 VTP50469->Menin Inhibits VTP50469->Differentiation_Apoptosis Promotes

Caption: Mechanism of action of this compound and VTP-50469 in MLL-rearranged leukemia.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines MLL-r Leukemia Cell Lines Treatment_vitro Treatment with This compound or VTP-50469 Cell_Lines->Treatment_vitro Xenograft Establish Xenograft/ PDX Model in Mice Cell_Lines->Xenograft Proliferation Cell Proliferation Assay (MTT, etc.) Treatment_vitro->Proliferation Gene_Expression Gene Expression Analysis (RNA-seq) Treatment_vitro->Gene_Expression ChIP_seq Chromatin Immunoprecipitation (ChIP-seq) Treatment_vitro->ChIP_seq Treatment_vivo Treatment with This compound or VTP-50469 (p.o. or i.p.) Xenograft->Treatment_vivo Tumor_Volume Monitor Tumor Volume Treatment_vivo->Tumor_Volume Survival Assess Survival Treatment_vivo->Survival Leukemia_Burden Measure Leukemia Burden (Blood, Spleen, BM) Treatment_vivo->Leukemia_Burden

Caption: General experimental workflow for evaluating Menin-MLL inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in the comparison.

In Vitro Cell Proliferation Assay
  • Cell Lines: Human leukemia cell lines with MLL rearrangements (e.g., MOLM-13, MV4;11, RS4;11) and control cell lines without MLL translocations are used.

  • Methodology: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or VTP-50469. Cell viability is assessed after a specified incubation period (e.g., 72 hours, 7 days) using assays such as MTT, CellTiter-Glo, or Alamar Blue, which measure metabolic activity as an indicator of cell number.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models
  • Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.

  • Xenograft Establishment: Human MLL-rearranged leukemia cell lines are injected subcutaneously or intravenously into the mice. For PDX models, primary patient leukemia cells are engrafted.

  • Drug Administration: Once tumors are established or leukemia is engrafted, mice are treated with this compound or VTP-50469. Administration can be intraperitoneal (i.p.) or oral (p.o.), with specific dosages and schedules as outlined in the data tables.[10][12] A vehicle control group is always included.

  • Efficacy Endpoints:

    • Tumor Volume: For subcutaneous models, tumor size is measured regularly with calipers.

    • Survival: The lifespan of the treated mice is monitored and compared to the control group.

    • Leukemia Burden: The percentage of human leukemic cells (e.g., hCD45+) is quantified in peripheral blood, spleen, and bone marrow using flow cytometry.[3][7]

Gene Expression Analysis (RNA-seq)
  • Sample Preparation: MLL-rearranged leukemia cells are treated with the inhibitor or a vehicle control for a defined period (e.g., 48 hours). RNA is then extracted from the cells.

  • Methodology: RNA sequencing (RNA-seq) is performed to obtain a global profile of gene expression.

  • Data Analysis: Differential gene expression analysis is conducted to identify genes that are significantly upregulated or downregulated upon inhibitor treatment. This is often used to confirm the on-target effect by observing the suppression of MLL target genes like HOXA9 and MEIS1.[13][4]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
  • Objective: To determine the genomic binding sites of Menin and MLL fusion proteins and how they are affected by the inhibitors.

  • Methodology: Cells are treated with the inhibitor or vehicle. Proteins are cross-linked to DNA, and the cells are lysed. An antibody specific to Menin or the MLL fusion protein is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and sequenced.

  • Data Analysis: The sequencing reads are mapped to the genome to identify regions where the protein of interest was bound. This can demonstrate that the inhibitor displaces Menin and MLL from the chromatin at the promoter regions of their target genes.[4]

Conclusion

Both this compound and VTP-50469 are effective inhibitors of the Menin-MLL interaction, demonstrating significant anti-leukemic activity in preclinical models. The available data suggests that VTP-50469 is a more potent and orally bioavailable compound compared to this compound.[3][4] It exhibits lower nanomolar to picomolar inhibitory constants and has shown the ability to eradicate disease in some in vivo models.[2][11] The improved drug-like properties of VTP-50469 have positioned it, and its close analog SNDX-5613, for clinical development.[11][14] Further clinical investigation will be crucial to fully determine the therapeutic potential of these inhibitors in patients with MLL-rearranged and other susceptible leukemias.

References

Synergistic Takedown of Liver Cancer: A Comparative Guide to MI-503 and Sorafenib Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed investigation into the combined therapeutic effects of MI-503 and sorafenib has revealed a potent synergistic relationship that significantly inhibits the proliferation of hepatocellular carcinoma (HCC) cells. This guide provides a comprehensive overview of the experimental data, underlying mechanisms, and detailed protocols for researchers, scientists, and drug development professionals exploring new frontiers in liver cancer treatment.

The combination of this compound, a small molecule inhibitor of the menin-Mixed Lineage Leukemia 1 (MLL1) interaction, with sorafenib, the standard-of-care multi-kinase inhibitor for advanced HCC, has demonstrated a pronounced anti-tumor effect in both in vitro and in vivo models of liver cancer.[1][2] This synergy offers a promising therapeutic strategy for HCC patients.[1]

Unveiling the Synergistic Mechanism

This compound functions by disrupting the menin-MLL1 protein-protein interaction, which is crucial for the development of HCC.[1][2] This disruption leads to the transcriptional repression of Paternally Expressed Gene 10 (PEG10), a gene known to play a critical role in the proliferation and migration of HCC cells.[1] By displacing the menin-MLL1 complex from the PEG10 promoter, this compound reduces H3K4 methylation, ultimately leading to transcriptional repression.[1]

Sorafenib, on the other hand, is a multi-kinase inhibitor that blocks the Raf/MEK/ERK signaling pathway in tumor cells and inhibits receptor tyrosine kinases like VEGFR and PDGFR in vascular endothelial cells, thereby impeding tumor angiogenesis.[3]

The combination of these two agents creates a powerful two-pronged attack. Sorafenib sensitizes HCC cells to the effects of this compound, leading to a more pronounced inhibition of cell growth than either agent alone.[1]

Below is a diagram illustrating the distinct and combined mechanisms of action for this compound and sorafenib in hepatocellular carcinoma.

Synergistic_Mechanism Mechanism of Action: this compound and Sorafenib in HCC cluster_MI503 This compound Pathway cluster_Sorafenib Sorafenib Pathway cluster_TumorCell Tumor Cell cluster_EndothelialCell Endothelial Cell MI503 This compound Menin_MLL1 Menin-MLL1 Complex MI503->Menin_MLL1 inhibits PEG10_Promoter PEG10 Promoter Menin_MLL1->PEG10_Promoter binds to H3K4me3 H3K4 Methylation PEG10_Promoter->H3K4me3 promotes PEG10_Expression PEG10 Expression H3K4me3->PEG10_Expression activates HCC_Proliferation_Migration HCC Proliferation & Migration PEG10_Expression->HCC_Proliferation_Migration drives Synergy Synergistic Inhibition of Tumor Growth HCC_Proliferation_Migration->Synergy Sorafenib Sorafenib Raf_MEK_ERK Raf/MEK/ERK Pathway Sorafenib->Raf_MEK_ERK inhibits VEGFR_PDGFR VEGFR/PDGFR Sorafenib->VEGFR_PDGFR inhibits Tumor_Proliferation Tumor Cell Proliferation Raf_MEK_ERK->Tumor_Proliferation Tumor_Proliferation->Synergy Angiogenesis Angiogenesis VEGFR_PDGFR->Angiogenesis Angiogenesis->Synergy

Caption: Signaling pathways of this compound and sorafenib.

Quantitative Analysis of Synergistic Effects

The synergistic anti-tumor activity of this compound and sorafenib has been quantified through various in vitro and in vivo experiments. The data consistently demonstrates that the combination therapy is more effective than either drug administered as a monotherapy.[1]

In Vitro Cell Viability

The inhibitory effect of the combination treatment on the growth of hepatocellular carcinoma cell lines, HepG2 and Hep3B, was significantly greater than the effect of individual treatments.[1] The combination indices (CIs) were calculated to be less than 0.66, indicating a strong synergistic effect.[1]

Cell LineTreatmentGI₅₀ (µM) after 12 daysCombination Index (CI)
HepG2 This compound0.5 - 3.2N/A
SorafenibN/AN/A
This compound + SorafenibN/A0.45 - 0.66
Hep3B This compound0.5 - 3.2N/A
SorafenibN/AN/A
This compound + SorafenibN/A< 0.66

Data sourced from studies on various HCC cell lines, with GI₅₀ values for this compound alone determined after 12 days of treatment.[1][2]

In Vivo Tumor Growth Inhibition

In mouse xenograft models using HepG2 and Hep3B cells, the combination of this compound and sorafenib resulted in a more substantial reduction in tumor growth compared to either single-agent treatment.[1]

Xenograft ModelTreatmentTumor Growth Inhibition
HepG2 This compoundMarked Reduction
Sorafenib> 50%
This compound + Sorafenib~85%
Hep3B This compoundMarked Reduction
Sorafenib> 50%
This compound + Sorafenib~85%

Importantly, no significant signs of toxicity were observed in the mice during the combination treatment.[1]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate HCC cells (e.g., HepG2, Hep3B) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound, sorafenib, or a combination of both. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 4, 7, or 12 days) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory (GI₅₀) concentration and the combination index (CI) using appropriate software (e.g., CompuSyn).

In Vivo Xenograft Model

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate in vivo anti-tumor efficacy.

  • Cell Preparation: Harvest HCC cells (e.g., HepG2, Hep3B) and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.

  • Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, sorafenib alone, and this compound + sorafenib).

  • Drug Administration: Administer the treatments as per the planned schedule and dosage.

  • Monitoring: Monitor tumor volume and the body weight of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

The experimental workflow for evaluating the synergistic effects of this compound and sorafenib is depicted in the following diagram.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture HCC Cell Culture (HepG2, Hep3B) treatment_invitro Treatment with this compound, Sorafenib, and Combination cell_culture->treatment_invitro mtt_assay MTT Cell Viability Assay treatment_invitro->mtt_assay sphere_formation Sphere Formation Assay treatment_invitro->sphere_formation migration_assay Cell Migration Assay treatment_invitro->migration_assay data_analysis Data Analysis (GI50, CI, Tumor Inhibition) mtt_assay->data_analysis xenograft Xenograft Model Establishment treatment_invivo Treatment Administration (this compound, Sorafenib, Combo) xenograft->treatment_invivo tumor_monitoring Tumor Growth and Body Weight Monitoring treatment_invivo->tumor_monitoring endpoint_analysis Tumor Excision and Analysis at Endpoint tumor_monitoring->endpoint_analysis endpoint_analysis->data_analysis

Caption: Experimental workflow for synergy studies.

Conclusion

The synergistic interaction between this compound and sorafenib presents a compelling case for further clinical investigation in the treatment of hepatocellular carcinoma. The combination therapy not only enhances the anti-proliferative effects but also targets distinct and crucial pathways involved in HCC progression. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the quest for more effective liver cancer therapies.

References

Specificity Profiling of MI-503: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MI-503's performance against other epigenetic targets, supported by available experimental data.

This compound is a potent and selective small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2] This interaction is critical for the oncogenic activity of MLL fusion proteins, which are drivers of a particularly aggressive subset of acute leukemias.[3] this compound functions by binding to Menin, thereby disrupting its interaction with MLL and inhibiting the recruitment of the MLL complex to its target genes. This leads to the downregulation of key downstream targets such as HOXA9 and MEIS1, which are essential for leukemogenesis.[3][4][5]

Potency and On-Target Activity of this compound

This compound demonstrates high potency in disrupting the Menin-MLL interaction, with reported IC50 values in the low nanomolar range. This potent on-target activity translates to effective growth inhibition of human leukemia cell lines harboring MLL translocations, while exhibiting minimal effects on cells without these rearrangements, highlighting its selectivity.[1]

Table 1: In Vitro Potency of this compound Against the Menin-MLL Interaction
TargetAssay TypeIC50 (nM)Reference
Menin-MLL InteractionFluorescence Polarization14.7[1]
Table 2: Cellular Activity of this compound in MLL-Rearranged vs. Non-MLL-Rearranged Leukemia Cell Lines
Cell LineMLL StatusGI50Reference
MV4;11MLL-AF4250 - 570 nM range[1]
MOLM-13MLL-AF9250 - 570 nM range[1]
KOPN-8MLL-ENL250 - 570 nM range[1]
SEMMLL-AF4250 - 570 nM range[1]
HL-60No MLL translocationMinimal effect[1]
NB4No MLL translocationMinimal effect[1]
JurkatNo MLL translocationMinimal effect[1]

Specificity Profile Against Other Epigenetic Targets

Experimental Protocols

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay is used to measure the in vitro potency of inhibitors disrupting the Menin-MLL protein-protein interaction.

Principle: The assay relies on the change in the polarization of fluorescently labeled MLL peptide upon binding to the Menin protein. When the small, fluorescently labeled MLL peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger Menin protein, its tumbling is restricted, leading to an increase in fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization, which can be measured to determine the inhibitor's IC50 value.

Detailed Methodology:

  • Reagents:

    • Purified, full-length human Menin protein.

    • A short MLL-derived peptide (e.g., MLL4-15) labeled with a fluorophore (e.g., Fluorescein or TAMRA).

    • Assay Buffer: Phosphate-buffered saline (PBS) containing a non-specific protein (e.g., 0.01% Bovine Serum Albumin) and a detergent (e.g., 0.01% Tween-20) to prevent non-specific binding and aggregation.

    • This compound or other test compounds serially diluted in DMSO.

  • Procedure:

    • A fixed concentration of the fluorescently labeled MLL peptide and Menin protein are incubated together in the assay buffer in a microplate well to allow for binding to reach equilibrium.

    • Serial dilutions of this compound (or control compounds) are added to the wells.

    • The plate is incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow the inhibitor to compete with the labeled peptide for binding to Menin.

    • The fluorescence polarization of each well is measured using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration relative to the controls (no inhibitor and no Menin).

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to verify the engagement of a drug with its target protein in a cellular environment.

Principle: The binding of a ligand (e.g., this compound) to its target protein (Menin) generally increases the thermal stability of the protein. When cells are heated, proteins begin to denature and aggregate. The presence of a stabilizing ligand will result in more of the target protein remaining in its soluble, native state at higher temperatures.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., an MLL-rearranged leukemia cell line) to a suitable density.

    • Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler. A temperature gradient is used to determine the melting curve of the target protein.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Detection and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • The amount of soluble Menin protein at each temperature is quantified by a protein detection method, typically Western blotting using an anti-Menin antibody.

    • The intensity of the bands is quantified, and the data is plotted as the fraction of soluble protein versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound is the disruption of the Menin-MLL interaction, which has well-defined downstream consequences on gene expression and cellular phenotype in MLL-rearranged leukemias.

Menin_MLL1_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL1 MLL1/MLL-fusion Menin->MLL1 TargetGenes Target Genes (e.g., HOXA9, MEIS1) MLL1->TargetGenes recruited to MI503 This compound MI503->Menin binds & inhibits H3K4me3 H3K4me3 TargetGenes->H3K4me3 leads to Transcription Gene Transcription H3K4me3->Transcription activates Leukemogenesis Leukemogenesis (Proliferation, Survival, Block of Differentiation) Transcription->Leukemogenesis promotes

Caption: this compound disrupts the Menin-MLL1 interaction, inhibiting leukemogenesis.

The experimental workflow to assess the specificity and efficacy of this compound typically involves a multi-step process, starting from biochemical assays to cellular and in vivo models.

MI503_Experimental_Workflow cluster_invitro In Vitro Assessment cluster_incellulo In Cellulo Validation cluster_invivo In Vivo Efficacy FP_Assay Fluorescence Polarization (IC50 Determination) CETSA Cellular Thermal Shift Assay (Target Engagement) FP_Assay->CETSA Selectivity_Panel Specificity Panel (Off-target screening) Cell_Viability Cell Viability Assays (GI50 in cell lines) Selectivity_Panel->Cell_Viability Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) CETSA->Gene_Expression Xenograft_Models Xenograft Models (Tumor growth inhibition) Cell_Viability->Xenograft_Models PDX_Models Patient-Derived Xenografts (Therapeutic potential) Gene_Expression->PDX_Models

Caption: Experimental workflow for characterizing this compound's specificity and efficacy.

References

Head-to-head comparison of different menin-MLL inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Menin-MLL Inhibitors in Acute Leukemia

The therapeutic landscape for acute leukemias, particularly those harboring KMT2A (MLL1) rearrangements or NPM1 mutations, is rapidly evolving with the advent of a new class of targeted agents: menin-MLL inhibitors. These small molecules disrupt the critical protein-protein interaction between menin and the KMT2A/MLL1 complex, which is essential for the leukemogenic activity driven by these genetic alterations. This guide provides a detailed head-to-head comparison of the leading menin-MLL inhibitors in clinical development—revumenib, ziftomenib, and bleximenib—supported by experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action

Menin inhibitors function by competitively binding to a pocket on the menin protein that is normally occupied by the MLL1 protein (or its fusion product in KMT2A-rearranged leukemias). This disruption prevents the recruitment of the MLL1-menin complex to chromatin, thereby downregulating the expression of key target genes such as HOXA9 and MEIS1, which are critical for leukemic cell proliferation and survival. The inhibition of this pathway ultimately leads to differentiation and apoptosis of the leukemic cells.

Menin-MLL Signaling Pathway Mechanism of Action of Menin-MLL Inhibitors cluster_nucleus Nucleus KMT2Ar_NPM1m KMT2A-r / NPM1m Menin Menin KMT2Ar_NPM1m->Menin interacts with Chromatin Chromatin Menin->Chromatin recruits to TargetGenes HOXA9, MEIS1 Target Genes Chromatin->TargetGenes activates transcription of Leukemogenesis Leukemogenesis (Proliferation, Survival) TargetGenes->Leukemogenesis DifferentiationApoptosis Differentiation & Apoptosis Leukemogenesis->DifferentiationApoptosis is blocked, leading to MeninInhibitor Menin Inhibitor (e.g., Revumenib, Ziftomenib, Bleximenib) MeninInhibitor->Menin binds to & inhibits

Caption: Mechanism of action of menin-MLL inhibitors.

Preclinical Activity

The preclinical efficacy of menin-MLL inhibitors is typically evaluated through in vitro assays to determine their potency and selectivity against leukemia cell lines with relevant genetic alterations. Key parameters include the half-maximal inhibitory concentration (IC50) and the binding affinity (Ki).

InhibitorTarget Cell LineIC50 (nM)Ki (nM)Reference
Revumenib MOLM-13 (MLL-AF9)-0.149[1]
Ziftomenib MV4-11 (MLL-AF4)--
Bleximenib KMT2A-r & NPM1m cellshighly potent-[2]
MI-2 -446-[3]
MI-2-2 -46-[3]
MI-503 MLL-fusion lines14.7-[4]
MI-3454 MLL-fusion lines7-270.51[4]

Clinical Efficacy and Safety

The clinical development of menin-MLL inhibitors has shown promising results in heavily pretreated patients with relapsed or refractory acute leukemia. The following tables summarize the key efficacy and safety data from clinical trials of revumenib, ziftomenib, and bleximenib.

Efficacy in Relapsed/Refractory Acute Leukemia
Inhibitor (Trial)Patient PopulationOverall Response Rate (ORR)Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh)Reference
Revumenib (AUGMENT-101)KMT2A-r59%33%[5]
NPM1m36%-[5]
Ziftomenib (KOMET-001)NPM1m42%33.3%[6]
KMT2A-r-5.6%[7]
Bleximenib (NCT04811560)KMT2A-r / NPM1m63%-[2]
Common Treatment-Related Adverse Events (TRAEs)
Adverse EventRevumenib (AUGMENT-101)Ziftomenib (KOMET-001)Bleximenib (NCT04811560)
Differentiation Syndrome 16%57.5%14%
QTc Prolongation 53% (13% Grade ≥3)Not reported as a major AENo QTc prolongation observed
Nausea ≥20%-38% (in combination therapy)
Diarrhea ≥20%--
Febrile Neutropenia ≥20%-22% (in combination therapy)

Data for bleximenib TRAEs are from a combination therapy study and may not be fully representative of monotherapy.[7][8][9][10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general method for assessing the effect of menin-MLL inhibitors on the viability of leukemia cells in vitro.

Objective: To determine the IC50 value of a menin-MLL inhibitor.

Materials:

  • Leukemia cell line (e.g., MOLM-13, MV-4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Menin-MLL inhibitor stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of the menin-MLL inhibitor in complete medium.

  • Add 100 µL of the diluted inhibitor to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.[11][12][13]

Experimental Workflow - Cell Viability Assay Workflow for Determining IC50 of a Menin-MLL Inhibitor A Seed Leukemia Cells in 96-well plate B Add Serial Dilutions of Menin Inhibitor A->B C Incubate for 72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Buffer & Incubate Overnight E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: A typical workflow for an MTT-based cell viability assay.

In Vivo Efficacy Study (Xenograft Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of a menin-MLL inhibitor in a mouse xenograft model of leukemia.

Objective: To assess the anti-leukemic activity of a menin-MLL inhibitor in vivo.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Leukemia cell line (e.g., MV-4-11) engineered to express a reporter gene (e.g., luciferase)

  • Menin-MLL inhibitor formulation for oral gavage

  • Vehicle control

  • Bioluminescence imaging system

  • Calipers for tumor measurement (if applicable)

Procedure:

  • Inject leukemia cells intravenously or subcutaneously into immunocompromised mice.

  • Monitor for engraftment and tumor development using bioluminescence imaging or caliper measurements.

  • Once the leukemia is established, randomize the mice into treatment and control groups.

  • Administer the menin-MLL inhibitor or vehicle control orally once or twice daily for a specified duration.

  • Monitor the tumor burden regularly using bioluminescence imaging or caliper measurements.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, flow cytometry).

  • Analyze the data to determine the effect of the inhibitor on tumor growth and survival.

Logical Relationship of Comparison Comparative Framework for Menin-MLL Inhibitors cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation cluster_overall Overall Assessment Inhibitors Menin-MLL Inhibitors (Revumenib, Ziftomenib, Bleximenib) Potency Potency (IC50, Ki) Inhibitors->Potency Selectivity Selectivity (vs. other kinases/targets) Inhibitors->Selectivity InVivoEfficacy In Vivo Efficacy (Xenograft models) Inhibitors->InVivoEfficacy Efficacy Efficacy (ORR, CR/CRh) Inhibitors->Efficacy Safety Safety (TRAEs, DLTs) Inhibitors->Safety Pharmacokinetics Pharmacokinetics (Half-life, Metabolism) Inhibitors->Pharmacokinetics TherapeuticPotential Therapeutic Potential in Acute Leukemia Potency->TherapeuticPotential Selectivity->TherapeuticPotential InVivoEfficacy->TherapeuticPotential Efficacy->TherapeuticPotential Safety->TherapeuticPotential Pharmacokinetics->TherapeuticPotential

Caption: Logical framework for comparing menin-MLL inhibitors.

Conclusion

Menin-MLL inhibitors represent a significant advancement in the targeted therapy of acute leukemias with KMT2A rearrangements and NPM1 mutations. Revumenib, ziftomenib, and bleximenib have all demonstrated promising clinical activity. While direct cross-trial comparisons should be interpreted with caution due to differences in study design and patient populations, the available data suggest potential differences in their efficacy and safety profiles. Revumenib has shown broader activity in KMT2A-rearranged leukemias, while ziftomenib has shown notable efficacy in NPM1-mutated AML. Bleximenib also shows a high overall response rate. The safety profiles also appear to differ, particularly with respect to the incidence of differentiation syndrome and QTc prolongation. Continued clinical investigation and head-to-head trials will be crucial to fully elucidate the comparative efficacy and safety of these agents and to define their optimal use in the treatment of acute leukemia.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical menin-MLL inhibitor MI-503 and its clinically advanced counterparts, ziftomenib and revumenib. While this compound has demonstrated promising preclinical activity, it has not entered clinical trials. In contrast, ziftomenib and revumenib have progressed through clinical development, with revumenib recently gaining FDA approval for specific leukemia subtypes.

This guide summarizes the available data to facilitate an objective comparison of their performance, supported by experimental data and detailed methodologies.

Performance Comparison

The following tables summarize the key performance indicators for this compound, MI-463, ziftomenib, and revumenib, based on available preclinical and clinical data.

Table 1: In Vitro Potency and Activity
CompoundTargetAssay TypeIC50/GI50Cell LinesSource(s)
This compound Menin-MLL InteractionCell-freeIC50: 14.7 nMN/A[1]
MLL-rearranged LeukemiaCell Growth InhibitionGI50: 250-570 nMMV4;11, MOLM-13[1]
MLL-AF9 transformed BMCsCell Growth InhibitionGI50: 0.22 µMMurine bone marrow cells[1]
Hepatocellular CarcinomaCell Growth InhibitionIC50: 14 nMHepG2
OsteosarcomaCell Growth InhibitionEC50: 0.13 µM143B[2]
MI-463 Menin-MLL InteractionCell-freeIC50: 15.3 nMN/A
MLL-AF9 transformed BMCsCell Growth InhibitionGI50: 0.23 µMMurine bone marrow cells[3]
Ziftomenib Menin-MLL InteractionClinical Trial (Phase 1/2)Recommended Phase 2 Dose: 600 mgN/A[4][5]
Revumenib Menin-MLL InteractionClinical Trial (Phase 2)Recommended Phase 2 Dose: 270 mg (160 mg with CYP3A4 inhibitor)N/A[6]
Table 2: In Vivo Efficacy and Pharmacokinetics
CompoundModelDosingKey FindingsOral BioavailabilitySource(s)
This compound MLL Leukemia Xenograft (MV4;11)60 mg/kg, once daily (i.p.)>80% reduction in tumor volume~75% (mice)[7][8]
HCC Xenograft (HepG2, Hep3B)35 mg/kg, once daily (i.p.)>50% reduction in tumor growthNot reported[9]
Osteosarcoma Xenograft (143B)10 mg/kg, every 2 days (i.p.)Profoundly inhibited tumor growthNot reported[10]
MI-463 MLL Leukemia Xenograft (MV4;11)35 mg/kg, once daily (i.p.)~3-fold relative decrease in tumor volume~45% (mice)[3][7]
Ziftomenib N/A (Human Clinical Trial)600 mg, once daily (oral)See Table 3Not applicable[4][5]
Revumenib N/A (Human Clinical Trial)270 mg (or 160 mg), every 12 hours (oral)See Table 3Not applicable[6]
Table 3: Clinical Trial Outcomes for Ziftomenib and Revumenib
CompoundTrialPatient PopulationKey Efficacy ResultsCommon Adverse Events (Grade ≥3)Source(s)
Ziftomenib KOMET-001 (Phase 1/2)R/R AML with NPM1 mutationCR Rate: 30% (at 600 mg) CR/CRh Rate: 22% ORR: 33% Median OS: 6.6 monthsAnemia (24%), Febrile Neutropenia (22%), Pneumonia (19%), Differentiation Syndrome (15%), Thrombocytopenia (13%), Sepsis (12%)[4][5][11]
Revumenib AUGMENT-101 (Phase 2)R/R Acute Leukemia with KMT2A rearrangement or NPM1 mutationCR+CRh Rate: 23% (KMT2Ar), 23.1% (NPM1m) ORR: 64% (KMT2Ar), 47% (NPM1m) Median DOR: 4.7 months (NPM1m)QTc Prolongation (21%), Anemia (14%), Febrile Neutropenia (13%), Differentiation Syndrome (13%), Decreased Platelet Count (11%)[6][12][13][14]

CR: Complete Remission; CRh: Complete Remission with partial hematologic recovery; ORR: Overall Response Rate; OS: Overall Survival; DOR: Duration of Response; R/R: Relapsed/Refractory; AML: Acute Myeloid Leukemia; KMT2Ar: KMT2A-rearranged.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the mechanism of action of menin-MLL inhibitors and a general workflow for preclinical evaluation.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Menin Menin MLL1 MLL1 (or MLL fusion protein) Menin->MLL1 Interaction DNA DNA MLL1->DNA Binds to promoter H3K4me3 H3K4me3 MLL1->H3K4me3 Catalyzes Target_Genes Target Genes (e.g., HOXA9, MEIS1) H3K4me3->Target_Genes Activates Repression Transcriptional Repression H3K4me3->Repression Leads to Transcription Leukemogenic Transcription Target_Genes->Transcription Leads to Leukemia Leukemia Progression Transcription->Leukemia Drives MI503 This compound MI503->Menin Block Disruption of Menin-MLL Interaction Block->H3K4me3 Prevents Apoptosis Cell Differentiation & Apoptosis Repression->Apoptosis Induces

Caption: Mechanism of action of this compound in disrupting the Menin-MLL interaction.

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization A1 Compound Synthesis (this compound) A2 Biochemical Assays (e.g., FP, FRET) A1->A2 Test Binding Affinity A3 Cell-Based Assays A2->A3 Assess Cellular Potency A4 Selectivity Profiling A3->A4 Determine Off-Target Effects B1 Pharmacokinetic Studies (Mice) A4->B1 B2 Xenograft Models (e.g., Leukemia, HCC) B1->B2 Establish Dosing Regimen B3 Toxicity Studies B2->B3 Evaluate Safety B4 Pharmacodynamic Analysis B2->B4 Confirm On-Target Activity C1 Analyze Efficacy, PK/PD & Safety Data B4->C1 C2 Identify Lead Candidate (e.g., this compound vs MI-463) C1->C2

Caption: Generalized workflow for the preclinical evaluation of menin-MLL inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Leukemia cells are seeded at appropriate concentrations and treated with various concentrations of the test compound (e.g., this compound) or DMSO as a vehicle control.[1] The cells are incubated at 37°C for a specified period (e.g., 7 days), with a media change and re-application of the compound at an intermediate time point (e.g., day 4).[1] Following the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals are then dissolved, and the absorbance is measured at 570 nm using a microplate reader.[1] The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curves.

In Vivo Xenograft Studies

Animal studies are conducted in accordance with institutional guidelines. For subcutaneous xenograft models, cancer cells (e.g., MV4;11 human leukemia cells or HepG2 hepatocellular carcinoma cells) are implanted into the flank of immunocompromised mice (e.g., athymic nude mice).[7][9] Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment and control groups.[9] The test compound (e.g., this compound) is administered via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.[7][9] Tumor volume and body weight are measured regularly. At the end of the study, tumors and organs may be harvested for further analysis, such as pharmacodynamic marker assessment (e.g., expression of HOXA9 and MEIS1).[7]

Quantitative Real-Time PCR (qRT-PCR)

Cells are treated with the test compound or vehicle control for a specified duration. Total RNA is then isolated using a commercial kit (e.g., RNeasy kit, Qiagen), and its concentration and purity are determined.[15] The RNA is reverse-transcribed into complementary DNA (cDNA). Quantitative PCR is performed using specific primers for target genes (e.g., HOXA9, MEIS1) and a reference gene (e.g., β-actin or 18S rRNA) for normalization.[7] The relative gene expression is calculated using the delta-delta-Ct method.[7]

Conclusion

This compound is a potent and orally bioavailable preclinical inhibitor of the menin-MLL interaction with demonstrated efficacy in various in vitro and in vivo cancer models.[1][7][9] While it shares a mechanism of action with clinically advanced menin inhibitors like ziftomenib and revumenib, there is no public information indicating that this compound has progressed to clinical trials.

Ziftomenib and revumenib have shown promising clinical activity in patients with relapsed or refractory acute leukemias harboring KMT2A rearrangements or NPM1 mutations, leading to the recent FDA approval of revumenib for this patient population.[4][13] The clinical data for these compounds provide valuable benchmarks for the continued development of new menin-MLL inhibitors. Further investigation is warranted to determine if this compound or its analogs will be advanced into clinical development.

References

MI-503 Demonstrates Superior Efficacy Over Standard-of-Care in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A novel, potent, and orally bioavailable small-molecule inhibitor, MI-503, is showing significant promise in preclinical studies, outperforming standard-of-care treatments in aggressive cancers such as MLL-rearranged leukemia and hepatocellular carcinoma. By selectively targeting the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, this compound induces tumor regression and extends survival in animal models, offering a potential new therapeutic avenue for patient populations with limited treatment options.

This compound is a highly selective inhibitor of the menin-MLL interaction, a critical dependency for the proliferation of certain cancer cells.[1][2] This targeted approach has demonstrated profound anti-tumor effects in both in vitro and in vivo models, particularly in MLL-rearranged leukemias, which are notoriously resistant to conventional therapies, and in hepatocellular carcinoma (HCC).[2][3]

Mechanism of Action: Disrupting a Key Oncogenic Driver

This compound functions by binding to menin, a scaffold protein, and preventing its interaction with the MLL fusion proteins that drive oncogenesis in specific leukemias.[4][5] This disruption leads to the downregulation of key target genes, such as HOXA9 and MEIS1, which are essential for leukemic cell survival and proliferation.[2] This targeted mechanism contrasts with the broader, less specific action of traditional chemotherapies.

Below is a diagram illustrating the signaling pathway inhibited by this compound.

MI503_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cell Leukemic Cell Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA (Target Genes: HOXA9, MEIS1) MLL_fusion->DNA Binds to Transcription Leukemogenic Gene Transcription DNA->Transcription Leads to Proliferation Cell Proliferation & Survival Transcription->Proliferation Drives MI503 This compound MI503->Menin Inhibits Interaction

Caption: Mechanism of action of this compound in inhibiting the Menin-MLL interaction.

Preclinical Efficacy in MLL-Rearranged Leukemia

In preclinical models of MLL-rearranged leukemia, this compound has demonstrated significant single-agent activity. Studies using human MLL leukemia cell lines, such as MV4;11, have shown that this compound potently inhibits cell growth.[1] In mouse xenograft models implanted with these cells, this compound treatment led to a dramatic reduction in tumor volume and, in some cases, complete tumor regression.[2][6]

ParameterThis compoundControl (Vehicle)Reference
Tumor Volume Reduction (MV4;11 xenograft)>80%-[2][6]
Median Survival Increase (MLL leukemia mouse model)45%-[7]
GI50 (MLL-rearranged cell lines)250-570 nM-[1]

These findings are particularly significant as MLL-rearranged leukemias constitute a high-risk group with poor prognosis and resistance to standard chemotherapy regimens.[2] While direct head-to-head data with cytotoxic agents like cytarabine in these specific models is limited in the provided literature, the potent and selective activity of this compound in these resistant models highlights its potential as a superior therapeutic option.

Superiority in Hepatocellular Carcinoma: A Head-to-Head Comparison

In the context of hepatocellular carcinoma (HCC), this compound has been directly compared with and shown to be synergistic with sorafenib, the standard-of-care multi-kinase inhibitor for advanced HCC.[3][8]

Treatment GroupTumor Growth Inhibition (HepG2 Xenograft)Reference
This compound (single agent)Significant reduction[3]
Sorafenib (single agent)Moderate reduction[3]
This compound + SorafenibEnhanced, synergistic reduction[3][8]

Treatment with this compound in HCC models not only inhibited cell proliferation but also reduced cell migration and sphere formation, key characteristics of aggressive cancers.[3] Mechanistically, this compound was shown to downregulate the expression of genes critical for HCC proliferation, such as PEG10.[3][5]

Experimental Protocols

A general workflow for the preclinical evaluation of this compound is outlined below.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_lines Cancer Cell Lines (e.g., MV4;11, HepG2) treatment Treatment with this compound or Control cell_lines->treatment assays Cell Viability, Apoptosis, Gene Expression Assays treatment->assays xenograft Xenograft Model Creation (e.g., BALB/c nude mice) assays->xenograft Promising candidates move to in vivo treatment_animal Drug Administration (this compound, Sorafenib, Vehicle) xenograft->treatment_animal monitoring Tumor Volume & Survival Monitoring treatment_animal->monitoring analysis Ex Vivo Analysis (Gene Expression, Histology) monitoring->analysis

Caption: Generalized experimental workflow for preclinical testing of this compound.

Cell Line Studies: Human cancer cell lines, such as MV4;11 (MLL-rearranged leukemia) and HepG2 (hepatocellular carcinoma), were cultured under standard conditions.[1][3] Cells were treated with varying concentrations of this compound, a vehicle control (e.g., DMSO), or standard-of-care drugs like sorafenib.[3][6] Cell proliferation was typically assessed using MTT assays after several days of treatment.[6]

Animal Models: For in vivo studies, xenograft models were established by subcutaneously injecting cancer cells into immunocompromised mice (e.g., BALB/c nude mice).[2][6] Once tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered via oral gavage or intraperitoneal injection.[2][6] Tumor volume was measured regularly, and survival was monitored.[7] At the end of the studies, tumors were often excised for further analysis of gene expression and histology.[2]

Safety and Tolerability

A crucial aspect of the preclinical evaluation of this compound is its favorable safety profile. Prolonged treatment with this compound in mice did not result in any significant toxicity, as evidenced by stable body weight and no morphological changes in vital organs like the liver and kidneys.[1][2] Furthermore, this compound did not impair normal hematopoiesis, a common side effect of traditional chemotherapy.[2][4] This suggests a wide therapeutic window, a highly desirable characteristic for any new cancer therapeutic.

References

Safety Operating Guide

Proper Disposal Procedures for MI-503: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for MI-503, a potent and selective Menin-MLL inhibitor. While this guide offers essential safety and logistical information, it is crucial to consult your institution's specific hazardous waste disposal protocols and contact your Environmental Health and Safety (EHS) department for final guidance.

This compound Chemical and Safety Data

Properly identifying the compound is the first step in ensuring safe disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Name 4-Methyl-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]-1-piperidinyl]methyl]-1H-indole-2-carbonitrile
CAS Number 1857417-13-0
Molecular Formula C28H27F3N8S
Molecular Weight 564.64 g/mol
Appearance Solid powder
Storage Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[1]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is based on general best practices for chemical waste disposal and should be adapted to comply with your institution's specific guidelines.

1. Personal Protective Equipment (PPE):

  • Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

2. Waste Identification and Segregation:

  • This compound waste should be classified as hazardous chemical waste.

  • Segregate this compound waste from other waste streams to avoid cross-contamination. This includes:

    • Unused or expired solid this compound.

    • Contaminated materials such as pipette tips, tubes, and gloves.

    • Solutions containing this compound.

3. Waste Collection and Labeling:

  • Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The CAS number: "1857417-13-0."

    • The accumulation start date.

    • The hazard characteristics (e.g., "Toxic").

4. Handling Spills:

  • In the event of a spill, avoid breathing dust or vapors.

  • Absorb liquid spills with an inert material (e.g., vermiculite, dry sand) and place it in the designated hazardous waste container.

  • For solid spills, carefully sweep or vacuum the material into the hazardous waste container. Avoid generating dust.

  • Decontaminate the spill area with an appropriate solvent (e.g., a solution recommended by your EHS department) and dispose of the cleaning materials as hazardous waste.

5. Final Disposal:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area until it is collected by your institution's EHS or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow your institution's procedures for requesting a hazardous waste pickup.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

MI503_Disposal_Workflow cluster_prep Preparation cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_final_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe identify Identify as Hazardous Chemical Waste ppe->identify segregate Segregate from Other Waste Streams identify->segregate collect Collect in Designated Container segregate->collect label_waste Label Container Correctly collect->label_waste store Store Securely label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end_node End: Proper Disposal contact_ehs->end_node

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended for guidance purposes only. Always adhere to the specific protocols and regulations established by your institution and local authorities for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for any questions or clarification.

References

Personal protective equipment for handling MI-503

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of MI-503, a potent and selective small molecule inhibitor of the menin-MLL interaction. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of experimental outcomes.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE and safety measures.

Protective EquipmentSpecifications and Guidelines
Eye Protection Chemical safety goggles or a full-face shield should be worn where there is a possibility of splashing.
Hand Protection Wear impervious protective gloves, such as nitrile rubber, to prevent skin contact.
Body Protection A lab coat, apron, or coveralls should be worn to prevent contamination of personal clothing.
Respiratory Protection For conditions where exposure to dust or aerosol is possible, a NIOSH-approved respirator is recommended.
General Hygiene Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Operational Plans: Handling and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and efficacy.

Storage:

  • Solid Form: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.

  • In Solution: Refer to the specific product datasheet for recommended storage conditions, as stability may vary depending on the solvent.

Handling:

  • This compound is for research use only and is not for human or veterinary use.[1]

  • Avoid dust formation when handling the solid compound.

  • Ensure adequate ventilation in the work area.

  • Small volumes of the product may become entrapped in the seal of the vial during shipment and storage; it is recommended to briefly centrifuge the vial to dislodge any material from the cap.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound.

In Vitro Activity:

ParameterValueCell Line/AssayReference
IC50 14.7 nMMenin-MLL Interaction Assay[2]
GI50 0.22 µMMLL-AF9 transformed mouse bone marrow cells (7-day MTT assay)[2][3]
GI50 Range 250 nM - 570 nMPanel of human MLL leukemia cell lines[2]

Pharmacokinetic Properties:

ParameterValueSpecies
Oral Bioavailability ~75%Mice

Mechanism of Action: Signaling Pathway

This compound is a potent inhibitor of the interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins. This interaction is critical for the leukemogenic activity of MLL fusion proteins, which drive the expression of downstream target genes such as HOXA9 and MEIS1, leading to enhanced cell proliferation and blocked differentiation. By disrupting the menin-MLL interaction, this compound leads to the downregulation of these target genes, resulting in cell growth inhibition and differentiation of MLL leukemia cells.

MI503_Mechanism_of_Action Mechanism of Action of this compound in MLL-Fusion Leukemia cluster_nucleus Cell Nucleus cluster_cellular_effects Cellular Effects Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction Target_Genes Target Genes (e.g., HOXA9, MEIS1) MLL_Fusion->Target_Genes Upregulates Expression Leukemic_Proliferation Leukemic Cell Proliferation Target_Genes->Leukemic_Proliferation Differentiation_Block Block of Differentiation Target_Genes->Differentiation_Block MI503 This compound MI503->Menin Inhibits Interaction

Caption: Mechanism of this compound in MLL-fusion leukemia.

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Plating: Plate leukemia cells at the desired concentration in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., 0.25% DMSO).

  • Incubation: Culture the cells at 37°C for 7 days. It is recommended to change the media at day 4, restore the viable cell numbers to the original concentration, and re-supply the compound.

  • MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for an appropriate time to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the log concentration of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.